Metazachlor Oxalic Acid-d6
Description
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Properties
Molecular Formula |
C14H15N3O3 |
|---|---|
Molecular Weight |
279.32 g/mol |
IUPAC Name |
2-oxo-2-[N-(pyrazol-1-ylmethyl)-2,6-bis(trideuteriomethyl)anilino]acetic acid |
InChI |
InChI=1S/C14H15N3O3/c1-10-5-3-6-11(2)12(10)17(13(18)14(19)20)9-16-8-4-7-15-16/h3-8H,9H2,1-2H3,(H,19,20)/i1D3,2D3 |
InChI Key |
PHMHHVKFXZNTKU-WFGJKAKNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Metazachlor Oxalic Acid-d6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metazachlor (B166288) Oxalic Acid-d6 is the deuterium-labeled form of Metazachlor Oxalic Acid, a significant metabolite of the widely used chloroacetamide herbicide, Metazachlor.[1][2] Due to its isotopic labeling, Metazachlor Oxalic Acid-d6 serves as an invaluable internal standard for quantitative analysis in various complex matrices, such as agricultural products, soil, and water samples.[3][4] Its use in analytical methodologies, particularly in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the accurate determination of the residue levels of its non-labeled counterpart, thereby aiding in environmental monitoring and food safety assessments.[5][6]
Metazachlor itself is a selective herbicide used to control annual grasses and broadleaf weeds in a variety of crops.[7][8] It functions by inhibiting the synthesis of very-long-chain fatty acids, which are crucial for cell membrane formation and energy storage in susceptible plants.[7][9] Understanding the metabolic fate of Metazachlor, including the formation and persistence of metabolites like Metazachlor Oxalic Acid, is essential for a comprehensive environmental risk assessment.[10][11]
Chemical and Physical Properties
A summary of the key quantitative data for Metazachlor and its oxalic acid metabolite is presented below.
| Property | Metazachlor | Metazachlor Oxalic Acid | This compound |
| Molecular Formula | C₁₄H₁₆ClN₃O | C₁₄H₁₅N₃O₃ | C₁₄H₉D₆N₃O₃ |
| Molecular Weight | 277.75 g/mol [8][12] | 273.3 g/mol | 279.32 g/mol [1][2] |
| CAS Number | 67129-08-2[8] | 1231710-68-1 (Unlabelled)[13] | 1231244-60-2[2] |
| Log P (Octanol-Water Partition Coefficient) | 2.13 | -0.54 | Not available |
| Synonyms | BAS 47900H | BH 479-4[14] | 2-(((1H-Pyrazol-1-yl)methyl)(2,6-dimethylphenyl)amino)-2-oxoacetic Acid-d6[2] |
Metabolic Pathway of Metazachlor
Metazachlor undergoes extensive metabolism in plants, soil, and animals, leading to the formation of several degradation products.[9] The transformation process involves multiple phases, including oxidation, conjugation, and cleavage reactions. One of the key metabolic routes results in the formation of Metazachlor Oxalic Acid (BH 479-4). While the precise enzymatic steps are not fully elucidated in the provided search results, a plausible pathway involves the initial substitution of the chlorine atom, followed by oxidative degradation of the side chain to form the oxalic acid moiety.
Caption: Proposed metabolic pathway of Metazachlor to Metazachlor Oxalic Acid.
Experimental Protocols
General Analytical Workflow for Metazachlor Metabolite Quantification
The following outlines a typical experimental workflow for the quantification of Metazachlor Oxalic Acid in environmental or agricultural samples using this compound as an internal standard. This protocol is a composite based on standard practices for pesticide residue analysis.[5][6]
Caption: General workflow for the analysis of Metazachlor Oxalic Acid using a deuterated internal standard.
Detailed Methodological Steps:
-
Sample Extraction:
-
A homogenized sample (e.g., 10 g of a crop sample) is weighed into a centrifuge tube.
-
An appropriate volume of a solvent, typically acetonitrile, is added.
-
The sample is vigorously shaken or homogenized to extract the analytes.
-
After centrifugation, the supernatant is collected.
-
-
Internal Standard Spiking:
-
Sample Cleanup (Purification):
-
The pH of the extract is adjusted (e.g., to pH 3) to ensure the acidic metabolites are in a suitable form for retention.[5][6]
-
The extract is passed through a solid-phase extraction (SPE) cartridge, such as a hydrophilic-lipophilic balance (HLB) cartridge, to remove interfering matrix components.[5][6]
-
The cartridge is washed, and the analytes are then eluted with a suitable solvent.
-
The eluate is evaporated to dryness and reconstituted in a smaller volume of a solvent compatible with the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: The reconstituted sample is injected into an HPLC or UHPLC system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.
-
Tandem Mass Spectrometry: The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both Metazachlor Oxalic Acid and the deuterated internal standard, this compound. This provides high selectivity and sensitivity for detection.
-
-
Quantification:
-
A calibration curve is constructed by analyzing standards containing known concentrations of Metazachlor Oxalic Acid and a fixed concentration of this compound.
-
The concentration of Metazachlor Oxalic Acid in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
This compound is an essential tool for the accurate and reliable quantification of the herbicide metabolite Metazachlor Oxalic Acid in complex environmental and biological matrices. Its use as an internal standard in LC-MS/MS-based methods is crucial for overcoming matrix-induced analytical challenges, thereby ensuring the quality of data generated for regulatory compliance, environmental monitoring, and human health risk assessments. The methodologies outlined in this guide provide a framework for researchers to develop and validate robust analytical procedures for the surveillance of Metazachlor and its degradation products.
References
- 1. usbio.net [usbio.net]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of the metabolites of the herbicide metazachlor in agricultural crops by LC–MS/MS - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. Metazachlor PESTANAL , analytical standard 67129-08-2 [sigmaaldrich.com]
- 9. apvma.gov.au [apvma.gov.au]
- 10. kpu.ca [kpu.ca]
- 11. researchgate.net [researchgate.net]
- 12. Metazachlor | C14H16ClN3O | CID 49384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. clearsynth.com [clearsynth.com]
- 14. Main metabolites of metazachlor | ASCA GmbH Angewandte Synthesechemie Adlershof [asca-berlin.de]
An In-depth Technical Guide to Metazachlor Oxalic Acid-d6
This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and metabolic context of Metazachlor (B166288) Oxalic Acid-d6. The information is intended for researchers, scientists, and drug development professionals engaged in environmental analysis, metabolism studies, and herbicide research.
Core Chemical Properties
Metazachlor Oxalic Acid-d6 is the deuterium-labeled form of Metazachlor Oxalic Acid, a primary metabolite of the chloroacetamide herbicide, Metazachlor.[1][2] Its use as an internal standard in analytical chemistry is crucial for the accurate quantification of the unlabeled analyte in various matrices.[3]
Quantitative Data
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for analytical method development, including the preparation of standard solutions and the interpretation of analytical results.
| Property | Value | Source |
| Molecular Formula | C₁₄H₉D₆N₃O₃ | [1][2] |
| Molecular Weight | 279.32 g/mol | [1][2] |
| CAS Number | 1231244-60-2 | [1] |
| Appearance | Light Yellow Solid | [1] |
| Synonyms | 2-(((1H-Pyrazol-1-yl)methyl)(2,6-dimethylphenyl)amino)-2-oxoacetic Acid-d6, 2-[(2,6-Dimethylphenyl)(1H-pyrazol-1-ylmethyl)amino]-2-oxoacetic Acid-d6, BH 479-4-d6 | [1] |
Metabolic Pathway of Metazachlor
Metazachlor undergoes extensive metabolism in the environment and biological systems, leading to the formation of several transformation products. Metazachlor Oxalic Acid is a significant metabolite, formed through the degradation of the parent herbicide.[4][5][6] Understanding this pathway is critical for environmental fate studies and risk assessment.
Experimental Protocols
The accurate detection and quantification of Metazachlor Oxalic Acid in environmental and biological samples necessitate robust analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for this purpose due to its high sensitivity and selectivity.[7][8]
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following protocol is a representative method for the simultaneous determination of Metazachlor metabolites, including Metazachlor Oxalic Acid, in various agricultural commodities.[7][8]
Sample Preparation
-
Extraction: Homogenize the sample and extract with acetonitrile. Adjust the pH of the extract to 3.
-
Purification: Purify the extract using a hydrophilic-lipophilic balance (HLB) solid-phase extraction (SPE) cartridge.[7][8]
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm) |
| Mobile Phase | Gradient elution with methanol (B129727) and water containing an ammonium (B1175870) formate (B1220265) buffer. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Note: Specific MRM transitions and collision energies should be optimized for this compound to ensure maximum sensitivity and specificity.
Experimental and Logical Workflows
The following diagrams illustrate the logical workflow for the analysis of Metazachlor Oxalic Acid and a general representation of its synthesis, for which specific protocols for the deuterated standard are not publicly available.
Analytical Workflow
This diagram outlines the key steps involved in the quantitative analysis of Metazachlor Oxalic Acid from sample collection to data analysis.
Conceptual Synthesis Approach
While a specific, detailed synthesis protocol for this compound is not publicly available, a conceptual pathway can be inferred from the synthesis of related compounds. This would likely involve the synthesis of deuterated precursors followed by coupling reactions to form the final molecule.
This technical guide provides a foundational understanding of this compound for scientific professionals. The provided information on its chemical properties, metabolic context, and a detailed analytical protocol will aid in the design and execution of relevant research and development activities.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. usbio.net [usbio.net]
- 3. metazachlor OXA | C14H15N3O3 | CID 86290103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. apvma.gov.au [apvma.gov.au]
- 5. Soil Degradation of Metazachlor in Agronomic and Vegetable Crop Fields | Weed Science | Cambridge Core [cambridge.org]
- 6. kpu.ca [kpu.ca]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of the metabolites of the herbicide metazachlor in agricultural crops by LC–MS/MS - ProQuest [proquest.com]
An In-depth Technical Guide to Metazachlor Oxalic Acid-d6
This technical guide provides a comprehensive overview of Metazachlor Oxalic Acid-d6, a deuterated metabolite of the chloroacetanilide herbicide Metazachlor. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who require detailed information on this compound.
Compound Data
This compound is the deuterium-labeled form of Metazachlor Oxalic Acid, a significant metabolite of Metazachlor found in environmental samples such as surface and groundwater.[1][2] The stable isotope label makes it a valuable internal standard for quantitative analysis by mass spectrometry.
| Identifier | Value |
| CAS Number | 1231244-60-2[3] |
| Synonyms | 2-(((1H-Pyrazol-1-yl)methyl)(2,6-dimethylphenyl)amino)-2-oxoacetic Acid-d6, 2-[(2,6-Dimethylphenyl)(1H-pyrazol-1-ylmethyl)amino]-2-oxoacetic Acid-d6, BH 479-4-d6[2] |
| Molecular Formula | C₁₄H₉D₆N₃O₃[2] |
| Molecular Weight | 279.32[2] |
| Appearance | Light Yellow Solid |
Metabolic Pathway of Metazachlor
Metazachlor undergoes extensive metabolism in both plants and animals.[4][5] The primary metabolic pathway involves the substitution of the chlorine atom with glutathione.[4] This conjugate is then further degraded through a series of enzymatic reactions, including oxidation and hydrolytic cleavage, to form several polar metabolites.[4] One of the major metabolites formed through this pathway is Metazachlor Oxalic Acid (also known as Metazachlor OA or 479M04).[6]
Experimental Protocols
Synthesis and Purification
Detailed synthesis protocols for this compound are not publicly available and are likely considered proprietary information by commercial suppliers. Generally, the synthesis of a deuterated standard involves introducing deuterium (B1214612) atoms into the molecule through specific chemical reactions using deuterated reagents.
The unlabeled Metazachlor Oxalic Acid is a metabolite of Metazachlor. The general purification strategy for oxalic acid and its derivatives involves recrystallization from a suitable solvent. A common method involves dissolving the crude product in a hot solvent, followed by slow cooling to allow for the formation of pure crystals.
Analytical Method for the Determination of Metazachlor Metabolites
A validated method for the simultaneous determination of Metazachlor metabolites, including Metazachlor Oxalic Acid (479M04), in agricultural crops has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
3.2.1. Sample Preparation
The following protocol is a summary of the sample preparation method described by Park et al. (2020) for the analysis of Metazachlor metabolites in agricultural products.[6]
-
Homogenization: A representative sample of the agricultural commodity is homogenized.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
For samples with low moisture content, add 5 mL of distilled water.
-
Shake vigorously for 10 minutes.
-
Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride.
-
Shake for another 10 minutes and then centrifuge at 4000 rpm for 5 minutes.
-
-
Purification (Solid Phase Extraction - SPE):
-
Take a 5 mL aliquot of the acetonitrile extract and adjust the pH to 3 with formic acid.
-
Load the extract onto a hydrophilic-lipophilic balance (HLB) SPE cartridge that has been pre-conditioned with 5 mL of methanol (B129727) followed by 5 mL of water.
-
Wash the cartridge with 5 mL of water.
-
Elute the analytes with 5 mL of acetonitrile.
-
The eluate is then filtered through a 0.2 µm syringe filter before LC-MS/MS analysis.[6]
-
3.2.2. LC-MS/MS Parameters
The following table summarizes the liquid chromatography and mass spectrometry conditions for the analysis of Metazachlor metabolites.[6]
| Parameter | Condition |
| LC System | Waters Acquity UPLC |
| Column | Capcell Core ADME (2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | Waters Xevo TQ-S |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 150 L/hr |
3.2.3. Mass Spectrometry Transitions
The multiple reaction monitoring (MRM) transitions for the quantification and confirmation of Metazachlor Oxalic Acid are provided below.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantification) | Product Ion (m/z) (Confirmation) |
| Metazachlor Oxalic Acid (479M04) | 274.1 | 186.1 | 158.1 |
Conclusion
This compound is an essential analytical standard for the accurate quantification of its unlabeled counterpart in various matrices, particularly in environmental and food safety testing. The provided information on its properties, metabolic origin, and a detailed analytical protocol offers a valuable resource for researchers and professionals in the field. The use of stable isotope-labeled internal standards like this compound is crucial for achieving high-quality and reliable results in analytical chemistry.
References
Technical Guide: Metazachlor Oxalic Acid-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Metazachlor Oxalic Acid-d6, a deuterated metabolite of the chloroacetanilide herbicide, Metazachlor. This document outlines its chemical structure, properties, and its primary application as an internal standard in analytical chemistry. Detailed experimental protocols for its use in quantitative analysis are also provided.
Core Compound Details
This compound is the deuterium-labeled form of Metazachlor Oxalic Acid. It serves as a crucial internal standard for the quantification of Metazachlor Oxalic Acid in various environmental and biological matrices. Its use is particularly significant in residue analysis of pesticides in surface water, groundwater, and agricultural products.
Structure and Properties
The chemical structure of this compound is characterized by a deuterated dimethylphenyl group attached to a pyrazolylmethyl oxalamide moiety. The six deuterium (B1214612) atoms are located on the two methyl groups of the dimethylphenyl ring.
Chemical Structure:
-
Chemical Name: 2-(((1H-Pyrazol-1-yl)methyl)(2,6-dimethyl-d6-phenyl)amino)-2-oxoacetic Acid
-
Synonyms: 2-[(2,6-Dimethylphenyl-d6)(1H-pyrazol-1-ylmethyl)amino]-2-oxoacetic Acid, BH 479-4-d6
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₉D₆N₃O₃ |
| Molecular Weight | 279.32 g/mol |
| CAS Number | 1231244-60-2 |
| Appearance | Light Yellow Solid |
| InChI Key | PHMHHVKFXZNTKU-WFGJKAKNSA-N |
Analytical Application Workflow
This compound is predominantly used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based methods for the trace analysis of its non-labeled counterpart. The following diagram illustrates a typical experimental workflow for the quantification of Metazachlor Oxalic Acid in an aqueous sample.
Caption: Workflow for the quantification of Metazachlor Oxalic Acid using a deuterated internal standard.
Experimental Protocols
The following is a representative experimental protocol for the analysis of Metazachlor Oxalic Acid in water samples using this compound as an internal standard.
Preparation of Standards
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve Metazachlor Oxalic Acid and this compound in methanol (B129727) to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Metazachlor Oxalic Acid stock solution with a suitable solvent (e.g., methanol/water).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same solvent.
Sample Preparation
-
Sample Collection: Collect water samples in clean, pre-rinsed glass bottles.
-
Fortification: To a 100 mL aliquot of the water sample, add a known volume of the internal standard spiking solution to achieve a final concentration of 10 ng/mL.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the fortified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
-
Elution: Elute the retained analytes from the cartridge with 2 x 3 mL of methanol.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Metazachlor Oxalic Acid: Monitor the specific precursor ion to product ion transition.
-
This compound: Monitor the corresponding mass-shifted precursor ion to product ion transition.
-
-
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both Metazachlor Oxalic Acid and this compound.
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the working standard solutions.
-
Quantification: Determine the concentration of Metazachlor Oxalic Acid in the sample by calculating the peak area ratio and interpolating from the calibration curve.
This technical guide provides a foundational understanding of this compound and its application in analytical research. The provided protocols and workflow are representative and may require optimization based on specific instrumentation and matrix effects.
A Technical Guide to Metazachlor Oxalic Acid-d6 for Analytical Applications
Introduction for Drug Development and Research Professionals
Metazachlor (B166288) Oxalic Acid-d6 is the deuterated stable isotope-labeled form of Metazachlor Oxalic Acid. Metazachlor itself is a widely used chloroacetanilide herbicide for the pre-emergence control of a broad range of weeds.[1][2] Its metabolite, Metazachlor Oxalic Acid, is an important analyte in environmental and residue analysis, as it has been detected in surface and groundwater.[3][4][5] Stable isotope-labeled internal standards, such as Metazachlor Oxalic Acid-d6, are critical tools in quantitative analytical chemistry, particularly in mass spectrometry-based methods. They provide the highest accuracy and precision for the quantification of the target analyte in complex matrices by correcting for matrix effects and variations during sample preparation and analysis.
The incorporation of six deuterium (B1214612) (d6) atoms imparts a specific mass shift without significantly altering the chemical and physical properties of the molecule. This allows it to be distinguished from the native, non-labeled compound by a mass spectrometer while co-eluting chromatographically.
Core Molecular Data
The key quantitative properties of this compound and its non-labeled analog are summarized below. This data is fundamental for mass spectrometry settings, preparation of standard solutions, and accurate data interpretation.
| Property | This compound | Metazachlor Oxalic Acid | Parent Herbicide: Metazachlor |
| Molecular Formula | C₁₄H₉D₆N₃O₃[3][4][5] | C₁₄H₁₅N₃O₃[6][7][8][9] | C₁₄H₁₆ClN₃O[1][2] |
| Molecular Weight | 279.32 g/mol [3][4][5] | 273.29 g/mol [6][7][9] | 277.75 g/mol [1] |
| Synonyms | 2-[(2,6-Dimethylphenyl)(1H-pyrazol-1-ylmethyl)amino]-2-oxoacetic Acid-d6[3] | Metazachlor OXA, BH 479-4[9][10] | BAS 47900H[2] |
| CAS Number | 1231244-60-2 (unlabeled)[6][7][8] | 1231244-60-2[6][7][8] | 67129-08-2[1] |
Experimental Protocols: Analyte Quantification
The primary application of this compound is as an internal standard for the quantification of Metazachlor Oxalic Acid using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
General Methodology: Isotope Dilution Mass Spectrometry
-
Standard Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., Methanol or Acetonitrile) at a certified concentration. This stock is used to create a spiking solution at a known concentration.
-
Sample Preparation: An environmental or biological sample (e.g., water sample, soil extract) is collected. A precise volume of the sample is measured.
-
Internal Standard Spiking: A known volume of the this compound spiking solution is added to the sample at the earliest stage of the preparation process. This ensures that the internal standard undergoes the same extraction, cleanup, and potential losses as the target analyte.
-
Extraction & Cleanup: The sample is subjected to an extraction procedure (e.g., Solid-Phase Extraction for water samples) to isolate and concentrate the analytes of interest and remove interfering matrix components.
-
LC-MS/MS Analysis: The final extract is injected into an LC-MS/MS system.
-
Chromatographic Separation: A liquid chromatograph separates the target analyte and its deuterated internal standard from other compounds in the extract. Due to their nearly identical chemical properties, both compounds will elute at virtually the same retention time.
-
Mass Spectrometric Detection: In the mass spectrometer, the compounds are ionized (typically by electrospray ionization, ESI). Specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) are monitored for both the analyte (e.g., Metazachlor Oxalic Acid) and the internal standard (this compound). The 6-dalton mass difference allows the instrument to detect them simultaneously and without interference.
-
-
Quantification: The concentration of the native analyte in the sample is calculated by comparing the peak area ratio of the analyte to its deuterated internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Visualization of Analytical Workflow
The following diagram illustrates the typical workflow for using a deuterated internal standard in a quantitative analysis.
Caption: Isotope dilution workflow using this compound.
References
- 1. Metazachlor | C14H16ClN3O | CID 49384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metazachlor (Ref: BAS 47900H) [sitem.herts.ac.uk]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. usbio.net [usbio.net]
- 5. theclinivex.com [theclinivex.com]
- 6. Metazachlor-oxalamic acid (OA) | LGC Standards [lgcstandards.com]
- 7. biomall.in [biomall.in]
- 8. Metazachlor Oxalic Acid | LGC Standards [lgcstandards.com]
- 9. metazachlor OXA | C14H15N3O3 | CID 86290103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Metazachlor oxalic acid (Ref: BH 479-4) [sitem.herts.ac.uk]
Commercial Availability and Technical Profile of Metazachlor Oxalic Acid-d6
Metazachlor (B166288) Oxalic Acid-d6, a deuterated metabolite of the chloroacetanilide herbicide Metazachlor, serves as a critical internal standard for the quantitative analysis of its parent compound and related metabolites in various environmental and biological matrices. This technical guide provides an overview of its commercial suppliers, physicochemical properties, a representative analytical workflow, and its position within the metabolic pathway of Metazachlor. This information is intended for researchers, analytical scientists, and professionals in drug and pesticide development.
Commercial Suppliers
Metazachlor Oxalic Acid-d6 is available from several specialized chemical suppliers who provide reference standards for research and analytical purposes. The product is intended for laboratory use only and not for human or animal consumption.[1] Key suppliers include:
-
Clinivex : Offers this compound for research and development purposes.
-
CymitQuimica : Supplies this compound, identified as a deuterium-labeled form of a Metazachlor metabolite found in surface and groundwater.[1]
-
Clearsynth : A manufacturer and exporter of this compound, providing the product with a Certificate of Analysis.[2]
-
United States Biological : Provides highly purified this compound.
-
MedChemExpress : Offers the deuterated compound as a stable isotope product.
-
LGC Standards : Supplies Metazachlor Oxalic Acid and its deuterated form as certified reference materials.[3]
Physicochemical and Purity Data
This compound is primarily used as an internal standard in analytical methodologies such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) for the accurate quantification of Metazachlor and its metabolites.[2] The deuteration provides a distinct mass-to-charge ratio, allowing for clear differentiation from the non-labeled analyte in mass spectrometry-based detection.
Below is a summary of available quantitative data for this compound and a related deuterated standard, Metazachlor-d6.
| Parameter | This compound | Metazachlor-d6 | Source |
| Molecular Formula | C₁₄H₉D₆N₃O₃ | C₁₄H₁₀D₆ClN₃O | [4][5] |
| Molecular Weight | 279.32 | 283.79 | [4][5] |
| Purity (HPLC) | 98.98% (205 nm) | 99.35% | [4][5] |
| Isotopic Purity | >95% (99.0% d6) | 98.6% (91.46% d6) | [4][5] |
| Appearance | Pale Yellow Solid | White to off-white Solid | [4][5] |
| Solubility | DMSO (Slightly), Methanol (B129727) (Slightly) | Not specified | [4] |
| Storage Conditions | -20°C | 4°C, protect from light | [4][5] |
Experimental Protocol: Quantitative Analysis of Metazachlor Metabolites in Water Samples by LC-MS/MS
The following is a generalized protocol for the determination of Metazachlor metabolites, including Metazachlor Oxalic Acid, in water samples using this compound as an internal standard. This protocol is synthesized from established analytical methods for pesticide residue analysis.[6][7][8]
1. Sample Preparation
-
Collect water samples in appropriate containers.
-
For samples with particulate matter, pre-filter to eliminate suspended solids.[5]
-
Acidify the sample to pH 2 with a suitable acid (e.g., sulfuric acid).[5]
-
Spike the sample with a known concentration of this compound internal standard solution.
2. Solid Phase Extraction (SPE) - Optional Enrichment Step
-
For low-level detection, an enrichment step may be necessary.
-
Condition a hydrophilic-lipophilic balance (HLB) SPE cartridge with methanol followed by deionized water.
-
Load the spiked water sample onto the conditioned cartridge at a controlled flow rate.
-
Wash the cartridge to remove interferences.
-
Elute the analytes and the internal standard with an appropriate solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid and/or ammonium (B1175870) formate, is typical.[6]
-
Injection Volume: Typically 10-100 µL.[6]
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the specific metabolites being targeted.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both the native analyte (Metazachlor Oxalic Acid) and the deuterated internal standard (this compound) must be determined and optimized.
-
4. Quantification
-
A calibration curve is generated by analyzing a series of standards containing known concentrations of the native analyte and a constant concentration of the internal standard.
-
The concentration of the analyte in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Metazachlor Metabolic Pathway
Metazachlor undergoes extensive metabolism in plants, soil, and animals.[9] The formation of Metazachlor Oxalic Acid is a key step in its degradation pathway. The following diagram illustrates a simplified metabolic pathway leading to the formation of Metazachlor Oxalic Acid and Metazachlor Sulfonic Acid, two major metabolites found in the environment.[10][11]
Experimental Workflow for a Typical Analytical Run
The logical flow of a quantitative analysis using this compound as an internal standard is depicted in the diagram below.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Metazachlor-oxalamic acid (OA) | LGC Standards [lgcstandards.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cvuas.xn--untersuchungsmter-bw-nzb.de [cvuas.xn--untersuchungsmter-bw-nzb.de]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. apvma.gov.au [apvma.gov.au]
- 10. researchgate.net [researchgate.net]
- 11. Main metabolites of metazachlor | ASCA GmbH Angewandte Synthesechemie Adlershof [asca-berlin.de]
An In-depth Technical Guide on Metazachlor Oxalic Acid-d6
Disclaimer: A specific Safety Data Sheet (SDS) for Metazachlor (B166288) Oxalic Acid-d6 is not publicly available. This guide has been compiled using data from the SDS of the parent compound, Metazachlor, its non-deuterated metabolite, Metazachlor Oxalic Acid, and related safety documents for Oxalic Acid. The information provided is intended for research, scientific, and drug development professionals and should be used as a reference, not as a substitute for a certified SDS.
Metazachlor Oxalic Acid-d6 is the deuterium-labeled form of Metazachlor Oxalic Acid, a metabolite of the chloroacetanilide herbicide, Metazachlor.[1][2][3] Labeled compounds like this are crucial as analytical standards in research and development, particularly for techniques like HPLC.[4] Metazachlor itself is a selective herbicide used to control weedy grasses in various crops.[5]
Safety and Hazard Information
Given the absence of a specific SDS for this compound, the hazard profile is inferred from its parent compounds. For Metazachlor-d6, the GHS classification indicates it may cause an allergic skin reaction, is suspected of causing cancer, and is very toxic to aquatic life with long-lasting effects.[6] The safety profile of Oxalic Acid, a related structural component, indicates it is harmful if swallowed or in contact with skin, causes serious eye damage, and is harmful to aquatic life.[7]
The following tables summarize the GHS classification for the parent compound, Metazachlor-d6, and for Oxalic Acid. This information should be considered for handling this compound.
Table 1: GHS Classification for Metazachlor-d6 [6]
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction. |
| Carcinogenicity | 2 | H351: Suspected of causing cancer. |
| Acute Aquatic Hazard | 1 | H400: Very toxic to aquatic life. |
| Chronic Aquatic Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects. |
Table 2: GHS Classification for Oxalic Acid [7]
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin. |
| Serious Eye Damage | 1 | H318: Causes serious eye damage. |
| Acute Aquatic Hazard | 3 | H402: Harmful to aquatic life. |
Table 3: Precautionary Statements and First Aid Measures
| Precautionary Area | Metazachlor-d6[6] | Oxalic Acid[7] |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Response | P302+P352: IF ON SKIN: Wash with plenty of soap and water. | P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. P302+P352+P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. |
| First Aid: Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician. | Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician. |
| First Aid: Eye Contact | Remove any contact lenses, locate eye-wash station, and flush eyes immediately with large amounts of water. Promptly call a physician. | Rinse out with plenty of water. Immediately call in ophthalmologist. Remove contact lenses. |
| First Aid: Ingestion | - | Immediately make victim drink water (two glasses at most). Consult a physician. |
| First Aid: Inhalation | Immediately relocate self or casualty to fresh air. | Fresh air. |
Experimental Protocols
Detailed experimental protocols for this compound are not available in public safety documents. However, its primary application is as an analytical standard.[4] The following outlines a general workflow for its use in a research setting.
Workflow for using this compound as an analytical standard.
Methodology:
-
Product Recovery: To ensure maximum recovery, centrifuge the original vial before removing the cap.[2]
-
Reconstitution: Dissolve the compound in a suitable solvent to create a stock solution. The choice of solvent will depend on the analytical method (e.g., methanol, acetonitrile).
-
Serial Dilution: Prepare a series of dilutions from the stock solution to create calibration standards of known concentrations.
-
Sample Preparation: Prepare the experimental samples (e.g., water, soil extracts) for analysis. This may involve extraction, concentration, and filtration steps.
-
LC-MS/MS Analysis: Inject the prepared samples and calibration standards into a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system. The deuterated standard allows for accurate quantification through isotope dilution methods.
-
Data Processing: Process the resulting chromatograms and mass spectra to determine the concentration of Metazachlor Oxalic Acid in the samples by comparing the response to the calibration curve.
Metabolic Pathway
Metazachlor is extensively metabolized in plants and animals.[8] The metabolic process involves multiple phases. Phase I can include hydroxylation, while a primary route is the substitution of the chlorine atom with glutathione (B108866), followed by degradation of the glutathione group.[8] This ultimately leads to the formation of various metabolites, including Metazachlor Oxalic Acid (also referred to as BH 479-4).[5][9]
Relationship of Metazachlor to its metabolites and the labeled standard.
Physical and Chemical Properties
Table 4: Physicochemical Data
| Property | This compound | Metazachlor (Parent Compound) |
| CAS Number | 1231244-60-2[1] | 67129-08-2[9] |
| Molecular Formula | C14H9D6N3O3[1][2] | C14H16ClN3O[9] |
| Molecular Weight | 279.32[1][2] | 293.75 |
| Appearance | Light Yellow[1] | Solid at room temperature[8] |
| Storage Temperature | -20°C[2] | - |
Handling and Storage
-
Handling: Use this product only in a laboratory setting.[1] Avoid inhalation and contact with skin and eyes.[6] Work under a fume hood and use appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection.[6]
-
Storage: Store in a tightly closed container in a dry place at the recommended temperature of -20°C.[2]
-
Disposal: Dispose of waste material in accordance with national and local regulations. Do not allow the product to enter drains.[7] Handle uncleaned containers as you would the product itself.[7]
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. usbio.net [usbio.net]
- 3. theclinivex.com [theclinivex.com]
- 4. clearsynth.com [clearsynth.com]
- 5. Main metabolites of metazachlor | ASCA GmbH Angewandte Synthesechemie Adlershof [asca-berlin.de]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. apvma.gov.au [apvma.gov.au]
- 9. Metazachlor | C14H16ClN3O | CID 49384 - PubChem [pubchem.ncbi.nlm.nih.gov]
Metazachlor Oxalic Acid-d6: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and storage of Metazachlor Oxalic Acid-d6, a deuterated metabolite of the herbicide metazachlor. Understanding the stability of this compound is critical for its use as an analytical standard in research and developmental studies. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability testing.
Compound Information
| Parameter | Value | Source |
| Chemical Name | 2-(((1H-Pyrazol-1-yl)methyl)(2,6-dimethylphenyl)amino)-2-oxoacetic Acid-d6 | [1][2] |
| Synonyms | BH 479-4-d6; this compound | [1] |
| Molecular Formula | C₁₄H₉D₆N₃O₃ | [3][4] |
| Molecular Weight | 279.32 g/mol | [3][4] |
| Appearance | White to Light Yellow Solid | [3] |
| Purity | ≥98% | [3] |
| Long-Term Storage | -20°C | [3][4] |
Recommended Storage and Handling
To ensure the integrity and longevity of this compound, adherence to proper storage and handling procedures is essential.
Storage Conditions: The recommended long-term storage temperature for this compound is -20°C.[3][4] It should be stored in a tightly sealed container to prevent moisture absorption and potential degradation. For short-term storage, refrigeration at 4°C is acceptable, but the compound should be protected from light.[5]
Handling:
-
Before use, it is recommended to centrifuge the original vial to ensure maximum recovery of the product.[4]
-
Work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]
-
Avoid inhalation of dust or fumes.[6]
-
Prevent contact with skin and eyes.[6]
-
Avoid exposure to strong acids, bases, and oxidizing agents, as these may promote degradation.[6]
Potential Degradation Pathways
While specific degradation studies on this compound are not extensively available in public literature, potential degradation pathways can be inferred based on the chemical structure, which includes an amide and an oxalic acid moiety. Forced degradation studies on the parent compound, metazachlor, and general chemical principles suggest the following potential pathways:
-
Hydrolysis: The amide bond in the molecule is susceptible to hydrolysis under both acidic and basic conditions. This would lead to the cleavage of the molecule, likely resulting in 2,6-dimethylaniline-d6 (B563396) and pyrazol-1-yl-acetic acid derivatives.
-
Oxidation: Oxidative conditions could potentially lead to the formation of N-oxide derivatives or degradation of the pyrazole (B372694) ring.
-
Photodegradation: Exposure to light, particularly UV radiation, may induce degradation. The pyrazole and phenyl rings are potential chromophores that could absorb light and initiate photochemical reactions.
Logical Diagram of Potential Degradation
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Testing
To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradants and establish a stability-indicating analytical method.[7]
Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Solutions: Prepare working solutions by diluting the stock solution with the appropriate solvent to the desired concentrations for analysis.
Forced Degradation Conditions
The following are example conditions for a forced degradation study. The extent of degradation should ideally be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[8]
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix equal volumes of the working solution and 1N HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 1N NaOH before analysis. |
| Base Hydrolysis | Mix equal volumes of the working solution and 1N NaOH. Keep at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours). Neutralize with 1N HCl before analysis. |
| Oxidative Degradation | Mix equal volumes of the working solution and 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified time (e.g., 2, 4, 8, 24 hours). |
| Thermal Degradation | Expose the solid compound to a high temperature (e.g., 105°C) for a specified duration (e.g., 24, 48, 72 hours). Also, reflux the working solution at a high temperature (e.g., 80°C) for a similar duration. |
| Photostability | Expose the solid compound and the working solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark. |
Analytical Method
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector, should be developed and validated. The method must be able to separate the intact this compound from all potential degradation products.[9][10]
Experimental Workflow for Stability Testing
Caption: Workflow for conducting a forced degradation study.
Summary of Stability Data (Illustrative)
As specific stability data for this compound is not publicly available, the following table provides an illustrative example of how such data would be presented. This is not actual data for the compound.
| Stress Condition | Duration | % Assay of this compound | % Total Degradation | Major Degradants Observed |
| Control | 0 hours | 100.0 | 0.0 | - |
| 1N HCl | 24 hours | 85.2 | 14.8 | Degradant 1, Degradant 2 |
| 1N NaOH | 4 hours | 78.5 | 21.5 | Degradant 3, Degradant 4 |
| 3% H₂O₂ | 24 hours | 92.1 | 7.9 | Degradant 5 |
| Heat (80°C) | 72 hours | 98.5 | 1.5 | Minor Degradants |
| Photostability | ICH Q1B | 95.3 | 4.7 | Degradant 6 |
Conclusion
The stability and integrity of this compound as an analytical standard are paramount for accurate scientific research. The primary recommendation is to store the compound at -20°C in a tightly sealed container, protected from light. While specific degradation pathways have not been fully elucidated, the presence of amide and oxalic acid functionalities suggests susceptibility to hydrolysis, oxidation, and photodegradation. A comprehensive forced degradation study, as outlined in this guide, is essential for any laboratory to establish a validated stability-indicating method and to fully understand the stability characteristics of this compound under their specific experimental conditions.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. clearsynth.com [clearsynth.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. usbio.net [usbio.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. ijrpp.com [ijrpp.com]
- 9. Metazachlor [cipac.org]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Isotopic Purity of Metazachlor Oxalic Acid-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity of Metazachlor Oxalic Acid-d6, a deuterated internal standard crucial for quantitative bioanalytical studies. While specific batch data for this compound is not publicly available, this document outlines the fundamental principles, analytical methodologies, and data interpretation relevant to its isotopic purity assessment. The information presented is based on established practices for the analysis of stable isotope-labeled compounds.
Introduction to Isotopic Purity
Isotopic purity is a critical parameter for deuterated standards like this compound. It refers to the percentage of the compound that is enriched with the desired stable isotope (deuterium) at specific labeled positions.[1][2] High isotopic purity is essential for accurate and reliable results in quantitative mass spectrometry-based assays, as it minimizes interference from unlabeled or partially labeled species.[2] The presence of significant isotopic impurities can compromise the accuracy of pharmacokinetic and metabolism data.[3]
This compound is the deuterium-labeled form of Metazachlor Oxalic Acid, a metabolite of the herbicide Metazachlor.[4][5] As an internal standard, it is added to biological samples at a known concentration to correct for analyte loss during sample preparation and instrumental analysis.
Synthesis of Deuterated Aromatic Compounds
The synthesis of deuterated aromatic compounds such as Metazachlor-d6 often involves hydrogen-deuterium (H-D) exchange reactions.[4] These reactions are typically carried out using a deuterium (B1214612) source, such as heavy water (D₂O), in the presence of a catalyst and under elevated temperature and pressure.[4] Another common method involves the deamination of aromatic amines in the presence of a deuterated acid.[6] The efficiency of these reactions determines the final isotopic enrichment of the product. It is practically impossible to achieve 100% isotopic purity, resulting in a distribution of isotopologues (molecules with the same chemical formula but different isotopic compositions).[1]
Quantitative Data on Isotopic Purity
While specific data for this compound is not available, the following table represents a typical isotopic purity profile for a commercially available deuterated standard with six deuterium atoms. The data is generally determined by mass spectrometry.
| Isotopologue | Mass Shift | Expected Abundance (%) |
| d0 (unlabeled) | M+0 | < 0.1 |
| d1 | M+1 | < 0.5 |
| d2 | M+2 | < 1.0 |
| d3 | M+3 | < 2.0 |
| d4 | M+4 | < 5.0 |
| d5 | M+5 | 5.0 - 15.0 |
| d6 (fully labeled) | M+6 | > 85.0 |
Note: This table provides representative values. Actual values vary by synthesis batch and supplier. A Certificate of Analysis from the supplier should always be consulted for batch-specific data.[2]
Experimental Protocol for Isotopic Purity Determination
The determination of isotopic purity for compounds like this compound is typically performed using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS).[7][8]
Objective: To determine the isotopic distribution and calculate the isotopic purity of this compound.
Materials:
-
This compound sample
-
Unlabeled Metazachlor Oxalic Acid reference standard
-
LC-MS grade water, acetonitrile, and formic acid
-
High-resolution mass spectrometer (e.g., TOF or Orbitrap)
-
UHPLC system
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of dilutions to determine the optimal concentration for LC-MS analysis.
-
Prepare a solution of the unlabeled Metazachlor Oxalic Acid reference standard for comparison of retention time and mass spectral profile.
-
-
LC-MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure good separation and peak shape.
-
Flow Rate: A typical flow rate for UHPLC (e.g., 0.4 mL/min).
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, optimized for the analyte.
-
Scan Mode: Full scan mode to detect all isotopologues.
-
Mass Range: A range that includes the masses of all expected isotopologues (d0 to d6).
-
Resolution: High resolution (>10,000) to resolve isotopic peaks.[9]
-
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to Metazachlor Oxalic Acid.
-
Extract the mass spectrum for this peak.
-
Identify the ion corresponding to the unlabeled compound (d0) and the deuterated isotopologues (d1 through d6).
-
Determine the peak area or intensity for each isotopologue.
-
Calculate the relative abundance of each isotopologue as a percentage of the total abundance of all isotopologues.
-
The isotopic purity is typically reported as the percentage of the desired fully deuterated (d6) species.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the determination of isotopic purity of a deuterated standard.
Caption: Workflow for Isotopic Purity Determination.
Conclusion
The isotopic purity of this compound is a critical attribute that directly impacts its performance as an internal standard in quantitative analyses. While batch-specific data is proprietary, a thorough understanding of the principles of isotopic analysis and the methodologies employed for its determination is essential for researchers. The use of high-resolution LC-MS allows for the accurate characterization of the isotopic distribution, ensuring the reliability and accuracy of experimental results. Researchers should always refer to the Certificate of Analysis provided by the supplier for the most accurate and relevant isotopic purity information for the specific lot of material being used.
References
- 1. isotope.com [isotope.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. tn-sanso.co.jp [tn-sanso.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. almacgroup.com [almacgroup.com]
Methodological & Application
Application Notes and Protocols for the Use of Metazachlor Oxalic Acid-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Metazachlor (B166288) Oxalic Acid-d6 as an internal standard in the quantitative analysis of metazachlor metabolites, particularly Metazachlor Oxalic Acid (M-OA), in various biological and environmental matrices. The protocols outlined below are intended to be adapted and optimized for specific laboratory conditions and instrumentation.
Introduction
Metazachlor is a widely used chloroacetamide herbicide. Its metabolites, including Metazachlor Oxalic Acid, are of environmental and toxicological concern. Accurate quantification of these metabolites is crucial for regulatory monitoring, environmental fate studies, and toxicological risk assessment. The use of a stable isotope-labeled internal standard, such as Metazachlor Oxalic Acid-d6, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated standard co-elutes with the target analyte and experiences similar matrix effects and variations during sample preparation and injection, thereby ensuring high accuracy and precision.[1][2]
Key Applications:
-
Quantification of Metazachlor Oxalic Acid in environmental samples (e.g., water, soil).
-
Monitoring of Metazachlor Oxalic Acid in agricultural commodities.[3]
-
Metabolite identification and quantification in drug discovery and development.[2]
-
Toxicology and human exposure studies.
Experimental Protocols
Materials and Reagents
-
This compound (Internal Standard, IS)
-
Metazachlor Oxalic Acid (Analyte Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Ultrapure Water
-
Solid Phase Extraction (SPE) Cartridges (e.g., Hydrophilic-Lipophilic Balance - HLB)
-
Syringe filters (0.22 µm)
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Metazachlor Oxalic Acid and this compound into separate 10 mL volumetric flasks.
-
Dissolve in and bring to volume with methanol.
-
Store at -20°C in amber glass vials. These solutions are typically stable for up to 6 months.
-
-
Intermediate Standard Solutions (10 µg/mL):
-
Dilute 100 µL of each primary stock solution to 10 mL with methanol in separate volumetric flasks.
-
-
Working Standard Solutions (for Calibration Curve):
-
Prepare a series of calibration standards by appropriate serial dilutions of the Metazachlor Oxalic Acid intermediate standard solution with a suitable solvent (e.g., 10% acetonitrile in water). Recommended concentrations may range from 0.1 ng/mL to 100 ng/mL.
-
-
Internal Standard Spiking Solution (e.g., 100 ng/mL):
-
Dilute the this compound intermediate standard solution with a suitable solvent to a concentration that will result in a final concentration in the sample extract within the linear range of the instrument (e.g., 10 ng/mL).
-
Sample Preparation: Extraction and Cleanup
The following is a general protocol for the extraction of metazachlor metabolites from a solid matrix (e.g., agricultural crops)[3]:
-
Homogenization: Homogenize a representative portion of the sample.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex vigorously for 1 minute.
-
Shake on a mechanical shaker for 20 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Internal Standard Spiking:
-
Transfer a known volume (e.g., 1 mL) of the supernatant to a clean tube.
-
Add a precise volume of the Internal Standard Spiking Solution (e.g., 100 µL of 100 ng/mL this compound).
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition an HLB SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the spiked extract onto the cartridge.
-
Wash the cartridge with 5 mL of water.
-
Elute the analytes with 5 mL of acetonitrile.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions. Optimization will be required for specific instruments.
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water with 5 mM Ammonium Acetate
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The specific precursor and product ions for Metazachlor Oxalic Acid and this compound need to be determined by direct infusion of the individual standard solutions. For Metazachlor Oxalic Acid (exact mass: 273.11), the [M+H]+ precursor ion is expected at m/z 274.1.[4] For this compound, the precursor ion would be at m/z 280.1. Product ions for quantification and qualification should be selected based on intensity.
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.
-
Data Presentation
The following table summarizes representative quantitative data for the analysis of Metazachlor Oxalic Acid (referred to as 479M04 in the cited study). Note: This data was generated using a matrix-matched calibration curve and did not employ a deuterated internal standard. However, it provides a baseline for the expected performance of the analytical method.[3] The use of this compound is expected to improve the precision (RSD) of these results.
| Analyte | Matrix | Fortification Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| Metazachlor Oxalic Acid (479M04) | Hulled Rice | 0.01 (LOQ) | 95.8 | 5.2 |
| 0.1 | 102.3 | 3.4 | ||
| 0.5 | 98.7 | 2.1 | ||
| Potato | 0.01 (LOQ) | 105.6 | 6.8 | |
| 0.1 | 113.0 | 4.5 | ||
| 0.5 | 109.4 | 3.3 | ||
| Soybean | 0.01 (LOQ) | 88.4 | 7.1 | |
| 0.1 | 92.1 | 4.9 | ||
| 0.5 | 85.3 | 3.8 | ||
| Mandarin | 0.01 (LOQ) | 79.6 | 8.5 | |
| 0.1 | 84.5 | 5.6 | ||
| 0.5 | 81.2 | 4.7 | ||
| Green Pepper | 0.01 (LOQ) | 99.7 | 6.3 | |
| 0.1 | 104.2 | 4.1 | ||
| 0.5 | 101.5 | 2.9 |
Linearity: The calibration curves for Metazachlor Oxalic Acid were linear over the range of 0.002 to 0.2 µg/mL with a coefficient of determination (r²) > 0.99.[3]
Limit of Quantification (LOQ): The LOQ for Metazachlor Oxalic Acid in the studied agricultural commodities was 0.01 mg/kg.[3]
Visualizations
Metabolic Pathway of Metazachlor
Caption: Simplified metabolic pathway of Metazachlor to Metazachlor Oxalic Acid.
Experimental Workflow for Sample Analysis
Caption: Workflow for the analysis of Metazachlor Oxalic Acid using an internal standard.
References
Application Notes and Protocols for Isotope Dilution Mass Spectrometry of Metazachlor Oxalic Acid-d6
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Metazachlor Oxalic Acid using Isotope Dilution Mass Spectrometry (IDMS) with Metazachlor Oxalic Acid-d6 as an internal standard. This method is applicable for the analysis of Metazachlor Oxalic Acid in various matrices, particularly in environmental samples and agricultural commodities.
Introduction
Metazachlor is a widely used chloroacetamide herbicide. Its metabolite, Metazachlor Oxalic Acid, is a key indicator of its use and potential environmental presence.[1][2] Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for quantification.[3] By using a stable isotope-labeled internal standard, such as this compound, matrix effects and variations in sample preparation and instrument response can be effectively compensated, leading to highly reliable data.[4] This application note details a robust LC-MS/MS method for the sensitive and selective determination of Metazachlor Oxalic Acid.
Experimental Protocols
Reagents and Materials
-
Standards: Metazachlor Oxalic Acid (CAS 1231244-60-2) and this compound (as internal standard).[1][3]
-
Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Water (LC-MS grade).
-
Reagents: Formic acid (ACS grade), Ammonium formate (B1220265) (ACS grade).
-
Solid Phase Extraction (SPE): Hydrophilic-Lipophilic Balance (HLB) cartridges.
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of Metazachlor Oxalic Acid and this compound by dissolving the appropriate amount of each standard in methanol. Store at 4°C in amber vials.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with methanol to create calibration curves. A typical calibration curve might range from 0.002 to 0.2 µg/mL.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 50 ng/mL) in the initial extraction solvent.
Sample Preparation
The following protocol is a general guideline and may need to be optimized for specific matrices.
-
Homogenization: Homogenize solid samples (e.g., agricultural products) to a uniform consistency. For liquid samples (e.g., water), filtration may be necessary.
-
Extraction:
-
Weigh a representative portion of the homogenized sample (e.g., 10 g) into a centrifuge tube.
-
Add the internal standard spiking solution.
-
Add 20 mL of acetonitrile and shake vigorously for 10 minutes.
-
Centrifuge the sample to separate the solid and liquid phases.
-
Collect the acetonitrile supernatant.
-
Repeat the extraction step with another 20 mL of acetonitrile and combine the supernatants.
-
-
pH Adjustment: Adjust the pH of the combined extract to 3 using formic acid.[5]
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition an HLB SPE cartridge with methanol followed by water.
-
Load the pH-adjusted extract onto the cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute the analytes with methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 1 mL).
-
Filter the reconstituted sample through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[5]
-
LC-MS/MS Conditions
Liquid Chromatography (LC):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS/MS):
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Metazachlor Oxalic Acid | 274.1 | 121.1 | 159.1 | 15 |
| This compound | 280.1 | 127.1 | 165.1 | 15 |
Note: The MRM transitions for this compound are predicted based on a +6 Da shift from the parent compound. These may need to be optimized on the specific instrument.
Data Presentation
Table 1: Method Performance Parameters
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | ~0.005 µg/kg |
| Limit of Quantification (LOQ) | ~0.015 µg/kg |
| Recovery (%) | 85 - 110% |
| Precision (RSD%) | < 15% |
Table 2: Example Calibration Curve Data
| Concentration (µg/mL) | Analyte Peak Area | Internal Standard Peak Area | Response Ratio (Analyte/IS) |
| 0.002 | 1,500 | 50,000 | 0.030 |
| 0.005 | 3,800 | 51,000 | 0.075 |
| 0.01 | 7,600 | 49,500 | 0.154 |
| 0.05 | 38,500 | 50,500 | 0.762 |
| 0.1 | 77,000 | 49,000 | 1.571 |
| 0.2 | 155,000 | 50,200 | 3.088 |
Visualizations
Caption: Experimental workflow for the IDMS analysis of Metazachlor Oxalic Acid.
Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).
References
- 1. Metazachlor traces in the main drinking water reservoir in Luxembourg: a scientific and political discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. meetingorganizer.copernicus.org [meetingorganizer.copernicus.org]
- 3. zeptometrix.com [zeptometrix.com]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
Application Note: Quantification of Metazachlor Metabolites in Environmental Samples Using Metazachlor Oxalic Acid-d6 as an Internal Standard by LC-MS/MS
Abstract
This application note presents a robust and sensitive method for the simultaneous quantification of key metazachlor (B166288) metabolites, including Metazachlor Oxalic Acid (MOA) and Metazachlor Sulfonic Acid (MSA), in various sample matrices. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates Metazachlor Oxalic Acid-d6 as an internal standard to ensure accuracy and precision. This protocol is intended for researchers, scientists, and professionals in environmental monitoring and food safety analysis.
Introduction
Metazachlor is a widely used chloroacetamide herbicide for the control of annual grasses and broadleaf weeds in a variety of crops.[1][2] Due to its extensive use, the presence of its metabolites in soil, water, and agricultural products is of increasing concern.[3][4] Regulatory bodies establish maximum residue limits (MRLs) for both the parent compound and its significant metabolites.[2] Accurate quantification of these polar metabolites is crucial for environmental risk assessment and ensuring food safety. This application note details a validated LC-MS/MS method for the reliable determination of metazachlor metabolites, employing a stable isotope-labeled internal standard, this compound, to compensate for matrix effects and variations in sample preparation and instrument response.[5]
Experimental
Materials and Reagents
-
Standards: Metazachlor Oxalic Acid (MOA, also known as 479M04), Metazachlor Sulfonic Acid (MSA, also known as BH 479-8), and this compound were obtained from commercial suppliers.[5][6]
-
Solvents: Acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), and water (H₂O), all LC-MS grade.
-
Reagents: Formic acid and ammonium (B1175870) formate (B1220265).
-
Solid Phase Extraction (SPE): Hydrophilic-Lipophilic Balance (HLB) cartridges.[7]
Instrumentation
-
LC-MS/MS System: An Acquity UPLC system coupled to a Xevo TQ-S mass spectrometer (Waters) or an equivalent system.[8]
-
Analytical Column: A Capcell Core ADME column (100 mm × 2.1 mm, 2.7 µm, Shiseido) or equivalent C18 column.[8]
Standard Preparation
Stock solutions of the analytical standards and the internal standard were prepared in acetonitrile at a concentration of 100 µg/mL.[9] A series of working standard solutions were prepared by serial dilution of the stock solutions with an appropriate solvent mixture to create calibration curves ranging from 0.002 to 0.2 µg/mL.[7] The internal standard working solution was prepared at a constant concentration.
Sample Preparation
-
Extraction: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and the internal standard solution.[7]
-
pH Adjustment: Adjust the pH of the extract to 3 using formic acid.[7]
-
Centrifugation: Vortex the sample for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
SPE Cleanup: Condition an HLB cartridge with 3 mL of methanol followed by 3 mL of water. Load the supernatant onto the cartridge.[7][8]
-
Elution: Elute the analytes with 5 mL of methanol.[8]
-
Final Preparation: The eluate is then ready for LC-MS/MS analysis. If necessary, the sample can be evaporated and reconstituted in the initial mobile phase.[8]
LC-MS/MS Method
-
Mobile Phase A: 5 mM ammonium formate in water.[8]
-
Mobile Phase B: Methanol.[8]
-
Gradient Elution: A suitable gradient is used to separate the analytes. A typical gradient starts with a high aqueous phase, ramping up the organic phase to elute the compounds of interest.
-
Flow Rate: 0.3 mL/min.[8]
-
Injection Volume: 5.0 µL.[8]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[8]
-
Detection: Multiple Reaction Monitoring (MRM) was used for the quantification of the target analytes. The specific precursor and product ions for each analyte and the internal standard are optimized.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of metazachlor metabolites. The use of this compound as an internal standard effectively compensated for matrix-induced signal suppression or enhancement, leading to high accuracy and precision.
Table 1: LC-MS/MS Parameters for Metazachlor Metabolites and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Metazachlor Oxalic Acid (MOA) | 274.1 | 228.1 | 0.05 | 20 | 15 |
| Metazachlor Sulfonic Acid (MSA) | 324.1 | 228.1 | 0.05 | 25 | 20 |
| This compound | 280.1 | 234.1 | 0.05 | 20 | 15 |
Table 2: Method Validation Data
| Analyte | Linearity (r²) | LOQ (µg/kg) | Recovery (%) | RSD (%) |
| Metazachlor Oxalic Acid (MOA) | > 0.99 | 0.01 | 79.6–113.0 | < 17.0 |
| Metazachlor Sulfonic Acid (MSA) | > 0.99 | 0.01 | 76.9–97.7 | < 17.0 |
Data is representative and based on similar validated methods.[7]
Protocols
Protocol 1: Sample Extraction and Cleanup
-
Weigh 5.0 ± 0.1 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Vortex vigorously for 1 minute.
-
Adjust the pH to 3 with formic acid.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Condition a 3 mL HLB SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant from step 6 onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water.
-
Elute the analytes with 5 mL of methanol into a clean tube.
-
The eluate is now ready for injection into the LC-MS/MS system.
Visualization
Caption: Experimental workflow for the quantification of metazachlor metabolites.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a reliable and sensitive approach for the quantification of metazachlor metabolites in complex matrices. The detailed protocol and workflow diagrams serve as a valuable resource for laboratories involved in pesticide residue analysis.
References
- 1. Metazachlor | C14H16ClN3O | CID 49384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 吡唑草胺 certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 3. meetingorganizer.copernicus.org [meetingorganizer.copernicus.org]
- 4. cvuas.xn--untersuchungsmter-bw-nzb.de [cvuas.xn--untersuchungsmter-bw-nzb.de]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Metazachlor sulfonic acid (Ref: BH 479-8) [sitem.herts.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of the metabolites of the herbicide metazachlor in agricultural crops by LC–MS/MS - ProQuest [proquest.com]
- 9. zeptometrix.com [zeptometrix.com]
Application Note & Protocol: Determination of Metazachlor in Soil Samples by LC-MS/MS with a Deuterated Internal Standard
This document provides a detailed analytical method for the quantification of metazachlor (B166288) in soil samples. The protocol utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a deuterated internal standard (metazachlor-d6) for accurate and robust quantification, minimizing matrix effects.
Introduction
Metazachlor is a widely used pre-emergence and early post-emergence herbicide for the control of annual grasses and broad-leaved weeds in crops such as oilseed rape.[1] Monitoring its concentration in soil is crucial for environmental assessment and to ensure agricultural sustainability. This analytical method is designed for researchers, scientists, and professionals in drug development and environmental monitoring to reliably quantify metazachlor residues in soil matrices. The use of a stable isotope-labeled internal standard, metazachlor-d6 (B588196), is a key feature of this method, as it effectively compensates for variations in extraction efficiency and potential matrix-induced signal suppression or enhancement during LC-MS/MS analysis.[2][3]
Materials and Reagents
-
Standards:
-
Metazachlor (analytical standard, >99% purity)
-
Metazachlor-d6 (internal standard, >99% purity)
-
-
Solvents (LC-MS grade or equivalent):
-
Water (ultrapure)
-
Formic acid
-
Reagents:
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Sodium chloride (NaCl)
-
-
Solid Phase Extraction (SPE):
-
Hydrophilic-Lipophilic Balance (HLB) cartridges
-
-
Sample Collection and Storage:
-
Soil sampler
-
Polyethylene bags
-
Freezer (-20°C)
-
Experimental Protocols
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of metazachlor and metazachlor-d6, respectively, in 10 mL of methanol.
-
Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol to obtain intermediate stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the intermediate stock solutions with the initial mobile phase composition.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the metazachlor-d6 intermediate stock solution with acetonitrile.
The sample preparation workflow involves extraction of metazachlor from the soil matrix followed by a cleanup step to remove interfering substances.
-
Diagram of the Sample Preparation Workflow
Caption: Workflow for the extraction and cleanup of metazachlor from soil samples.
-
Weigh 10 g of homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Spike the soil sample with a known amount of the metazachlor-d6 internal standard spiking solution.
-
Add 10 mL of acetonitrile to the tube.
-
Vortex or shake vigorously for 1 minute to ensure thorough mixing.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Immediately vortex for 1 minute to prevent the formation of agglomerates.
-
Centrifuge the sample at 4000 rpm for 5 minutes.
-
Transfer the supernatant (acetonitrile extract) to a clean tube.
-
Condition an HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.[4][5]
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.
-
Diagram of the Analytical Workflow
Caption: Schematic of the LC-MS/MS analytical workflow.
Table 1: LC-MS/MS Operating Conditions
| Parameter | Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol[6] |
| Gradient | Start at 60% B, increase to 90% B over 2 minutes, hold for 1 minute, return to 60% B and re-equilibrate for 2 minutes[6] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| Capillary Voltage | 1.0 kV[7] |
| Source Temperature | 150°C[7] |
| Desolvation Temperature | 500°C[7] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions for Metazachlor and Metazachlor-d6
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Metazachlor | To be determined | To be determined | To be determined | To be determined |
| Metazachlor-d6 | To be determined | To be determined | - | To be determined |
| Note: The exact m/z values and collision energies should be optimized for the specific instrument used. |
Data Analysis and Quality Control
-
Calibration: A matrix-matched calibration curve should be prepared by spiking blank soil extracts with known concentrations of metazachlor and a constant concentration of metazachlor-d6. Linearity should be demonstrated with a correlation coefficient (r²) > 0.99.
-
Quantification: The concentration of metazachlor in the samples is determined by the ratio of the peak area of the analyte to that of the internal standard, interpolated from the calibration curve.
-
Quality Control: Quality control samples (blank, spiked blank, duplicate sample) should be included in each analytical batch to monitor the performance of the method.
Performance Characteristics
The following table summarizes the expected performance characteristics of the method based on similar published methods.
Table 3: Method Validation Parameters
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.2 - 3.0 µg/kg[8][9] |
| Limit of Quantification (LOQ) | 0.005 - 0.01 mg/kg[10] |
| Recovery | 77% - 113%[4][6] |
| Precision (RSD%) | < 17%[4][5] |
Conclusion
This application note provides a robust and reliable LC-MS/MS method for the quantification of metazachlor in soil samples. The use of a deuterated internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation. The detailed protocol and performance characteristics serve as a valuable resource for laboratories involved in environmental monitoring and pesticide residue analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [Determination of three new herbicide residues in soil, sediment and water by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of thiamethoxam, clothianidin, and metazachlor residues in soil by ultrahigh performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Metazachlor Oxalic Acid-d6 Standard Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of standard solutions of Metazachlor (B166288) Oxalic Acid-d6. This deuterated analog serves as an internal standard for the quantitative analysis of Metazachlor Oxalic Acid, a metabolite of the herbicide metazachlor, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metazachlor Oxalic Acid-d6 is intended for laboratory research purposes only.[1][2] Its use as an internal standard is crucial for correcting matrix effects and improving the accuracy and reproducibility of analytical methods.[3]
Physicochemical and Purity Information
A summary of the key physicochemical properties of this compound is provided in the table below. This information has been compiled from a certificate of analysis and other sources.[1][4]
| Property | Value |
| Chemical Name | 2-(((1H-Pyrazol-1-yl)methyl)(2,6-dimethylphenyl)amino)-2-oxoacetic Acid-d6 |
| Synonyms | BH 479-4-d6, Metazachlor OA-d6 |
| Molecular Formula | C₁₄H₉D₆N₃O₃ |
| Molecular Weight | 279.32 g/mol |
| Appearance | White to Light Yellow Solid |
| Purity | ≥98% |
| Isotopic Purity | ≥99% (d6) |
| Solubility | Slightly soluble in DMSO and Methanol (B129727). Also soluble in Acetonitrile. |
| Storage | Long-term storage at -20°C is recommended.[2][4] |
Experimental Protocols
The following protocols describe the preparation of a stock solution and subsequent working standard solutions of this compound.
Preparation of this compound Stock Solution (100 µg/mL)
This protocol outlines the steps to prepare a 100 µg/mL primary stock solution.
Materials and Equipment:
-
This compound solid standard
-
Methanol (LC-MS grade or equivalent)
-
10 mL volumetric flask (Class A)
-
Analytical balance (readable to 0.01 mg)
-
Spatula
-
Weighing paper
-
Pipettes and sterile, filtered pipette tips
-
Ultrasonic bath
-
Amber glass vial for storage
Procedure:
-
Equilibration: Allow the container of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh approximately 1 mg of the this compound standard onto a piece of weighing paper using an analytical balance. Record the exact weight.
-
Transfer: Carefully transfer the weighed solid into a 10 mL volumetric flask.
-
Rinsing: Rinse the weighing paper with small volumes of methanol to ensure the quantitative transfer of the standard into the flask.
-
Dissolution: Add approximately 5-7 mL of methanol to the volumetric flask.
-
Sonication: Place the flask in an ultrasonic bath for 5-10 minutes to ensure the complete dissolution of the solid.
-
Dilution to Volume: Once the solid is completely dissolved and the solution is at room temperature, carefully add methanol to the flask until the bottom of the meniscus is level with the calibration mark.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a labeled amber glass vial and store it at -20°C.
Calculation of Stock Solution Concentration:
The exact concentration of the stock solution should be calculated based on the actual weight of the standard and its purity.
Concentration (µg/mL) = (Weight of standard (mg) × Purity (%)) / Volume of flask (mL) × 1000
Preparation of Working Standard Solutions
This protocol describes the preparation of a series of working standard solutions by serial dilution of the stock solution. These working solutions can be used to prepare calibration curves for LC-MS/MS analysis, which typically range from 0.002 to 0.2 µg/mL for metazachlor metabolites.[5]
Materials and Equipment:
-
100 µg/mL this compound stock solution
-
Methanol (LC-MS grade or equivalent)
-
Volumetric flasks or calibrated pipettes and vials
-
Pipettes and sterile, filtered pipette tips
-
Amber glass vials for storage
Procedure (Example Dilution Series):
The following table provides an example of a serial dilution to obtain a range of working standard concentrations.
| Target Concentration (µg/mL) | Volume of Higher Concentration Standard | Diluent Volume | Final Volume |
| 10 | 1 mL of 100 µg/mL Stock | 9 mL | 10 mL |
| 1 | 1 mL of 10 µg/mL | 9 mL | 10 mL |
| 0.1 | 1 mL of 1 µg/mL | 9 mL | 10 mL |
| 0.01 | 1 mL of 0.1 µg/mL | 9 mL | 10 mL |
Storage of Working Solutions:
Working solutions should be stored in labeled amber glass vials at -20°C to minimize degradation. It is recommended to prepare fresh working solutions from the stock solution periodically.
Diagrams
The following diagrams illustrate the logical workflow for preparing the this compound standard solutions.
Caption: Workflow for preparing the this compound stock solution.
Caption: Serial dilution scheme for preparing working standard solutions.
References
Application Note and Protocol for Environmental Monitoring of Metazachlor Oxalic Acid
This document provides a detailed protocol for the quantitative analysis of Metazachlor Oxalic Acid in environmental water samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of its deuterated internal standard, Metazachlor Oxalic Acid-d6, ensures accuracy and precision in measurement.
Introduction
Metazachlor is a widely used herbicide from the chloroacetamide class.[1] In the environment, it degrades into several transformation products, including Metazachlor Oxalic Acid (MTOA) and Metazachlor Sulfonic Acid (MTSA).[2][3] These metabolites are often more mobile and persistent than the parent compound, leading to their presence in surface and groundwater.[3][4][5] Consequently, monitoring their concentration is crucial for assessing environmental water quality.
This protocol outlines a robust analytical method for the determination of MTOA in water samples, employing a stable isotope-labeled internal standard, this compound, to compensate for matrix effects and variations in analytical response.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of Metazachlor metabolites using LC-MS/MS. While specific data for this compound was not provided in the search results, the data for other Metazachlor metabolites illustrates the expected performance of the method.
Table 1: LC-MS/MS Method Performance for Metazachlor Metabolites
| Analyte | Limit of Quantification (LOQ) | Recovery Range (%) | Relative Standard Deviation (RSD) (%) | Reference |
| 479M04 | 0.01 mg/kg | 79.6 - 113.0 | < 17.0 | [6] |
| 479M08 | 0.01 mg/kg | 76.9 - 97.7 | < 17.0 | [6] |
| 479M16 | 0.01 mg/kg | 79.1 - 102.1 | < 17.0 | [6] |
Table 2: Observed Environmental Concentrations of Metazachlor and its Transformation Products
| Compound | Maximum Concentration (Event) | Concentration Range (Base Flow) | Reference |
| Metazachlor | 10 µg/L | < 200 ng/L | [3] |
| Metazachlor Oxalic Acid | 400 ng/L | In the range of observation | [3] |
| Metazachlor Sulfonic Acid | 100 ng/L | In the range of observation | [3] |
Experimental Protocol
This protocol is designed for the analysis of Metazachlor Oxalic Acid in water samples.
3.1. Materials and Reagents
-
Metazachlor Oxalic Acid analytical standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Hydrophilic-Lipophilic Balance (HLB) Solid Phase Extraction (SPE) cartridges
-
Syringe filters (0.22 µm)
3.2. Sample Preparation and Extraction
-
Sample Collection: Collect water samples in clean, amber glass bottles. Store at 4°C until analysis.
-
Fortification: To a 100 mL aliquot of the water sample, add a known concentration of the internal standard, this compound.
-
pH Adjustment: Acidify the sample to pH 3 using formic acid.[6]
-
Solid Phase Extraction (SPE):
-
Condition an HLB SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the acidified water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of ultrapure water to remove interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 5 mL of acetonitrile.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
3.3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Metazachlor Oxalic Acid and this compound need to be determined by direct infusion of the standards.
-
3.4. Quantification
Prepare a series of calibration standards containing known concentrations of Metazachlor Oxalic Acid and a constant concentration of this compound. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte to generate a calibration curve. The concentration of Metazachlor Oxalic Acid in the samples is then determined from this calibration curve.
Diagrams
Caption: Experimental workflow for the analysis of Metazachlor Oxalic Acid.
Caption: Degradation pathway of Metazachlor in the environment.
References
Application of Metazachlor Oxalic Acid-d6 in Food Safety Analysis
Abstract
This document provides detailed application notes and protocols for the use of Metazachlor (B166288) Oxalic Acid-d6 as an internal standard in the quantitative analysis of its non-deuterated counterpart, Metazachlor Oxalic Acid, in various food matrices. Metazachlor is a widely used herbicide, and monitoring its metabolites, such as Metazachlor Oxalic Acid, is crucial for ensuring food safety. The use of a stable isotope-labeled internal standard like Metazachlor Oxalic Acid-d6 is the gold standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it effectively compensates for matrix effects, and variations in sample preparation and instrument response.
Introduction
Metazachlor is a chloroacetamide herbicide used for the control of annual grasses and broad-leaved weeds in a variety of crops.[1][2] In the environment and in biological systems, Metazachlor is metabolized into several products, including Metazachlor Oxalic Acid (also known as BH 479-4 or 479M04).[1][2][3] Due to the potential for these residues to be present in food commodities, robust and reliable analytical methods are required for their determination to ensure compliance with regulatory limits.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the method of choice for the analysis of pesticide residues in food due to its high selectivity and sensitivity.[3] The use of isotopically labeled internal standards, such as this compound, is a key component of a robust quantitative LC-MS/MS method. By adding a known amount of the deuterated standard to the sample at the beginning of the analytical process, any losses during sample preparation or variations in ionization efficiency in the mass spectrometer can be corrected for, leading to more accurate and precise results.
This application note provides a comprehensive protocol for the extraction and analysis of Metazachlor Oxalic Acid in food samples using this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
Metazachlor Oxalic Acid analytical standard (Purity ≥95%)
-
This compound internal standard (Purity ≥95%, isotopic purity ≥99%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Anhydrous magnesium sulfate (B86663) (for analysis)
-
Sodium chloride (for analysis)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent
-
Oasis HLB solid-phase extraction (SPE) cartridges (or equivalent)
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Metazachlor Oxalic Acid and this compound in acetonitrile to prepare individual stock solutions of 1 mg/mL. Store at -20°C.
-
Intermediate Standard Solution (10 µg/mL): Prepare an intermediate solution of Metazachlor Oxalic Acid by diluting the stock solution with acetonitrile.
-
Internal Standard Spiking Solution (1 µg/mL): Prepare a spiking solution of this compound by diluting its stock solution with acetonitrile.
-
Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank food matrix extract with appropriate volumes of the intermediate standard solution and a constant volume of the internal standard spiking solution to cover the desired concentration range (e.g., 1-100 µg/kg).
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food.[4][5][6][7]
-
Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables) using a high-speed blender or food processor. For dry samples, it may be necessary to add a specific amount of water to achieve a homogeneous mixture.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of the this compound internal standard spiking solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing a mixture of PSA, C18, and/or GCB sorbents (the choice of sorbents depends on the food matrix; for example, GCB is used for samples with high pigment content like spinach).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm particle size) is suitable for the separation.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium acetate.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor and product ions, as well as the cone voltage and collision energy, need to be optimized for the specific instrument being used. The values provided in the table below are a starting point based on published data for Metazachlor Oxalic Acid.[3][8] The transitions for this compound should be determined by infusing the d6-standard into the mass spectrometer. The precursor ion will be the [M+H]+ of the deuterated compound (m/z 280.3), and the product ions will be fragments thereof.
-
Data Presentation
Table 1: Optimized LC-MS/MS Parameters for Metazachlor Oxalic Acid (479M04)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Cone Voltage (V) | Collision Energy (eV) |
| Metazachlor Oxalic Acid | 274.1 | 119.1 | 91.1 | 20 | 15 |
Note: These values may require optimization on the specific instrument used.
Table 2: Typical Validation Data for the Analysis of Metazachlor Metabolites in Agricultural Crops [3]
| Analyte | Fortification Level (mg/kg) | Recovery (%) | RSD (%) |
| 479M04 (Metazachlor Oxalic Acid) | 0.01 (LOQ) | 79.6 - 113.0 | < 17.0 |
| 0.1 | 85.2 - 105.4 | < 15.0 | |
| 0.5 | 88.1 - 102.3 | < 10.0 |
Mandatory Visualization
Caption: Experimental workflow for the analysis of Metazachlor Oxalic Acid.
Caption: Simplified metabolic pathway of Metazachlor.
Conclusion
The protocol described in this application note provides a robust and reliable method for the quantification of Metazachlor Oxalic Acid in food matrices. The use of this compound as an internal standard is critical for achieving high accuracy and precision by correcting for matrix-induced signal suppression or enhancement and other variations during the analytical process. This method is suitable for routine monitoring of Metazachlor residues in food, contributing to overall food safety. Researchers and scientists in the field of food safety and drug development can adapt this protocol to their specific needs and instrumentation.
References
- 1. Main metabolites of metazachlor | ASCA GmbH Angewandte Synthesechemie Adlershof [asca-berlin.de]
- 2. Metazachlor Metabolite M479H004 certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | 1231244-60-2 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. youtube.com [youtube.com]
- 7. food-safety.com [food-safety.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Metazachlor Oxalic Acid-d6 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak splitting and other chromatographic issues during the analysis of Metazachlor Oxalic Acid-d6.
Troubleshooting Guide: Peak Splitting
Peak splitting in the chromatographic analysis of this compound can be a frustrating issue, leading to inaccurate quantification and challenging data interpretation. This guide provides a systematic approach to diagnosing and resolving this problem.
Is the peak splitting observed for all peaks or only for this compound?
Answering this question is the first critical step in diagnosing the problem. The answer will guide you to the most likely cause and the appropriate solution.
Troubleshooting flowchart for peak splitting.
Q1: My this compound peak is split. What is the most likely cause?
A key reason for peak splitting of Metazachlor Oxalic Acid is the presence of diastereomers. The molecule contains chiral centers, and the deuterated internal standard may also consist of a mixture of stereoisomers. These diastereomers can have slightly different interactions with the stationary phase, leading to partial separation and a split or broadened peak.
One study on the analysis of Metazachlor metabolites noted that peak splitting was observed, likely due to the presence of diastereomers.
Solution:
-
Mobile Phase Optimization: The choice of mobile phase additive is critical. It has been reported that using a mobile phase containing 10 mM ammonium acetate (B1210297) in water can lead to good peak shapes for Metazachlor metabolites, while acidic modifiers like formic acid or acetic acid may cause peak splitting.
-
Column Temperature: Adjusting the column temperature can alter the selectivity between diastereomers. Experiment with different temperatures to see if a single, sharp peak can be achieved.
-
Column Chemistry: Consider using a different stationary phase that may not resolve the diastereomers, resulting in a single peak. However, ensure that this does not compromise the separation from other interfering compounds.
Q2: All the peaks in my chromatogram, including the internal standard, are split. What should I investigate?
When all peaks are affected, the problem is likely related to the chromatographic system rather than the specific analyte chemistry.
Possible Causes and Solutions:
-
Column Void or Contamination: A void at the head of the column or contamination of the column inlet frit can cause the sample to be distributed unevenly, leading to split peaks for all compounds.[1][2]
-
Solution: Reverse-flush the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column from contamination.
-
-
Improper Instrument Connections: Leaks or improper fittings between the injector, column, and detector can introduce dead volume, causing peak distortion.[3]
-
Solution: Carefully check all connections for leaks and ensure that the correct ferrules and tubing are used.
-
-
Mobile Phase Issues: Inconsistent mobile phase composition or significant temperature fluctuations can affect retention times and peak shapes.
-
Solution: Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed. Use a column oven to maintain a stable temperature.
-
Q3: Could my sample preparation be causing the peak splitting?
Yes, the sample solvent and concentration can significantly impact peak shape.
Possible Causes and Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause the analyte to move through the top of the column too quickly, leading to band broadening and peak splitting. This is particularly problematic for early eluting peaks.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
High Sample Concentration: Injecting too much analyte can overload the column, resulting in distorted, often fronting or split, peaks.[3]
-
Solution: Dilute the sample and reinject.
-
Frequently Asked Questions (FAQs)
Q: What is the pKa of Metazachlor Oxalic Acid and why is it important?
The pKa is crucial because the ionization state of an acidic analyte changes with the mobile phase pH.[4][5][6] When the mobile phase pH is close to the analyte's pKa, a mixture of the ionized and non-ionized forms will exist, which can lead to poor peak shape, including splitting or broadening.[7] For reproducible results and good peak shape, it is generally recommended to set the mobile phase pH at least 1.5 to 2 pH units away from the analyte's pKa.
Q: What are the recommended starting chromatographic conditions for this compound analysis?
Based on available literature for Metazachlor and its metabolites, here are some recommended starting conditions for LC-MS/MS analysis:
| Parameter | Recommendation |
| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 2.2 µm) |
| Mobile Phase A | Water with 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of organic phase and ramp up as needed. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C (can be optimized to improve peak shape) |
| Injection Volume | 1 - 10 µL (minimize to avoid solvent effects) |
Q: How can I confirm if diastereomers are the cause of peak splitting?
-
Vary Chromatographic Conditions: As mentioned, changing the mobile phase composition (especially the buffer and organic modifier) and temperature can alter the separation of diastereomers. If the relative heights of the split peaks change with these modifications, it is a strong indication of diastereomer separation.
-
High-Resolution Mass Spectrometry: While standard MS will not differentiate between diastereomers, careful analysis of the fragmentation patterns might provide clues, although this is not a definitive method.
-
Chiral Chromatography: The most definitive way is to use a chiral column. If the split peaks are further resolved into distinct peaks on a chiral column, this confirms the presence of stereoisomers.
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol provides a general workflow for the analysis of this compound. It should be optimized for your specific instrumentation and application.
LC-MS/MS workflow for this compound analysis.
Sample Preparation
-
Fortification: Spike the analytical sample with a known concentration of this compound solution to serve as an internal standard.
-
Extraction: For solid samples, use a suitable extraction solvent such as acetonitrile. For liquid samples, a simple dilution may be sufficient.
-
Clean-up (if necessary): For complex matrices, a solid-phase extraction (SPE) clean-up step may be required to remove interferences.
-
Reconstitution: Evaporate the extract to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.
LC-MS/MS Instrument Setup
-
LC System:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.2 µm).
-
Mobile Phase A: Water with 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor and product ions for both Metazachlor Oxalic Acid and its d6-labeled internal standard by infusing a standard solution.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Data Acquisition and Processing
-
Calibration Curve: Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the non-labeled Metazachlor Oxalic Acid.
-
Sequence: Run the calibration standards followed by the prepared samples.
-
Quantification: Calculate the peak area ratio of the analyte to the internal standard. Construct a calibration curve by plotting the peak area ratio against the concentration of the standards. Determine the concentration of Metazachlor Oxalic Acid in the samples from the calibration curve.
References
- 1. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chiraltech.com [chiraltech.com]
- 5. Metazachlor (Ref: BAS 47900H) [sitem.herts.ac.uk]
- 6. "An Investigation of Peak Shape Models in Chiral Separations" by Ryan Jacob Burk [mavmatrix.uta.edu]
- 7. Metazachlor oxalic acid (Ref: BH 479-4) [sitem.herts.ac.uk]
improving recovery of Metazachlor Oxalic Acid-d6 in sample prep
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Metazachlor Oxalic Acid-d6 during sample preparation for analytical studies.
Troubleshooting Guide: Low Recovery of this compound
Low or inconsistent recovery of the deuterated internal standard, this compound, can compromise the accuracy and reliability of analytical results. The following table outlines potential causes and recommended solutions to address this common issue.
| Potential Cause | Description | Recommended Solution(s) |
| Suboptimal Sample pH | Metazachlor Oxalic Acid is an acidic metabolite. If the sample pH is too high, the molecule will be ionized (deprotonated), leading to poor retention on reversed-phase Solid Phase Extraction (SPE) sorbents and subsequent low recovery. | Adjust the sample pH to be at least 2 units below the pKa of Metazachlor Oxalic Acid. While an experimental pKa value is not readily available, successful methods have utilized a pH of 3.[1] It is recommended to acidify the sample with an appropriate acid (e.g., formic acid, hydrochloric acid) to a pH of 2-3 before extraction. |
| Inefficient Solid Phase Extraction (SPE) | The choice of SPE sorbent and the extraction protocol (conditioning, loading, washing, and elution) are critical for the recovery of this polar, acidic metabolite. | Sorbent Selection: Polymeric reversed-phase sorbents, such as Oasis HLB (Hydrophilic-Lipophilic Balanced), are often effective for a wide range of analytes, including polar metabolites. Protocol Optimization: - Conditioning & Equilibration: Properly condition the SPE cartridge with methanol (B129727) followed by acidified water (pH 2-3) to ensure proper sorbent activation and a compatible environment for sample loading.- Loading: Load the acidified sample at a slow and consistent flow rate to allow for adequate interaction between the analyte and the sorbent.- Washing: Use a wash solution that is strong enough to remove interferences but weak enough to not elute the analyte. A solution of 5-10% methanol in acidified water is a good starting point.- Elution: Elute with a solvent strong enough to desorb the analyte. Methanol or acetonitrile (B52724) are common choices. Ensure the sorbent is dried before elution to improve efficiency. |
| Matrix Effects | Co-extracted matrix components can interfere with the ionization of this compound in the mass spectrometer source, leading to signal suppression or enhancement, which can be misinterpreted as low recovery. Common interfering substances include salts and dissolved organic carbon in water samples, and pigments, fats, and sugars in soil or plant matrices. | Sample Cleanup: Incorporate a robust cleanup step. For complex matrices, a dispersive SPE (dSPE) cleanup, as used in the QuEChERS method, with sorbents like Primary Secondary Amine (PSA) to remove organic acids and sugars, and Graphitized Carbon Black (GCB) to remove pigments, can be effective. Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components. Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure to compensate for matrix effects. |
| Analyte Instability | Although Metazachlor itself is relatively stable to hydrolysis at a range of pH values, the stability of its oxalic acid metabolite under various sample preparation conditions (e.g., pH, solvent, temperature) should be considered. | Ensure that samples are processed promptly and stored at appropriate temperatures (e.g., 4°C for short-term, -20°C or lower for long-term storage) to minimize potential degradation. Avoid prolonged exposure to harsh acidic or basic conditions if stability data is unknown. |
| Inappropriate Extraction Solvent | The initial extraction solvent may not be optimal for efficiently extracting the polar Metazachlor Oxalic Acid from the sample matrix. | For solid samples like soil, a polar solvent like acetonitrile is a good choice. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which utilizes acetonitrile for extraction followed by a salting-out step, is a widely adopted and effective approach for pesticide residue analysis in various matrices.[2][3][4][5][6] |
Frequently Asked Questions (FAQs)
Q1: Why is pH control so critical for the recovery of this compound?
A1: Metazachlor Oxalic Acid is an acidic compound containing a carboxylic acid group. In solutions with a pH above its pKa, this group will deprotonate, making the molecule negatively charged (anionic). This increased polarity significantly reduces its retention on non-polar stationary phases used in reversed-phase SPE, causing it to be washed away during sample loading and washing steps, resulting in poor recovery. By adjusting the pH to be well below the pKa, the molecule remains in its neutral, more hydrophobic form, allowing for effective retention.
Q2: What is the recommended SPE sorbent for this compound?
A2: Polymeric sorbents with hydrophilic-lipophilic balanced characteristics, such as Oasis HLB, are highly recommended. These sorbents provide good retention for a broad spectrum of compounds, including polar analytes like Metazachlor Oxalic Acid, and are stable across a wide pH range, which is advantageous when dealing with acidified samples.
Q3: How can I differentiate between low recovery and matrix-induced signal suppression?
A3: To distinguish between actual analyte loss during sample preparation and signal suppression in the MS source, you can perform a post-extraction spike experiment. This involves adding a known amount of this compound to a blank matrix extract after the entire sample preparation process. If the signal of the post-extraction spike is significantly higher than that of a sample spiked before extraction, it indicates a loss of the analyte during the sample preparation steps. If the signal of the post-extraction spike is significantly lower than a pure solvent standard at the same concentration, it points towards matrix-induced signal suppression.
Q4: Can the QuEChERS method be used for water samples?
A4: Yes, the QuEChERS method, originally developed for solid matrices like fruits and vegetables, has been successfully adapted for water analysis.[7] The procedure typically involves adding the QuEChERS salts directly to the water sample to induce phase separation with acetonitrile. This is followed by a dSPE cleanup of the acetonitrile layer.
Recommended Experimental Protocol: SPE for Water Samples
This protocol is a general guideline for the solid-phase extraction of this compound from water samples. Optimization may be required for specific water matrices.
1. Sample Preparation:
-
To a 100 mL water sample, add the internal standard, this compound.
-
Acidify the sample to pH 2-3 with formic acid. Mix thoroughly.
2. SPE Cartridge Conditioning:
-
Condition an Oasis HLB SPE cartridge (e.g., 3 cc, 60 mg) by passing 3 mL of methanol through it.
-
Equilibrate the cartridge by passing 3 mL of deionized water, acidified to pH 2-3 with formic acid. Do not allow the cartridge to go dry.
3. Sample Loading:
-
Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
4. Washing:
-
Wash the cartridge with 3 mL of 5% methanol in acidified deionized water (pH 2-3) to remove polar interferences.
-
Dry the cartridge thoroughly under vacuum for 10-15 minutes to remove residual water.
5. Elution:
-
Elute the analyte with two 1.5 mL aliquots of methanol into a collection tube.
6. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for low recovery of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. QuEChERS: About the method [quechers.eu]
- 4. mdpi.com [mdpi.com]
- 5. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 6. QuEChERS sample preparation for the determination of pesticides and other organic residues in environmental matrices: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
Technical Support Center: Metazachlor Oxalic Acid-d6 Analysis
Welcome to the technical support center for the analysis of Metazachlor Oxalic Acid and its deuterated internal standard, Metazachlor Oxalic Acid-d6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during chromatographic analysis, with a focus on co-elution problems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our analyses?
This compound is the stable isotope-labeled internal standard for Metazachlor Oxalic Acid. It is used in quantitative analysis, particularly with mass spectrometry detection (LC-MS/MS), to improve the accuracy and precision of the measurement of Metazachlor Oxalic Acid in complex samples. The deuterated standard behaves almost identically to the native analyte during sample preparation and ionization, thus compensating for variations in extraction recovery and matrix effects.
Q2: We are observing a slight difference in retention time between Metazachlor Oxalic Acid and this compound. Is this normal?
Yes, it is common to observe a small retention time shift between a deuterated compound and its non-deuterated counterpart. This phenomenon is known as the "deuterium isotope effect" or "chromatographic isotope effect". In reversed-phase chromatography, deuterated compounds often elute slightly earlier than the corresponding non-deuterated analyte.[1][2] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to subtle differences in the molecule's hydrophobicity and interaction with the stationary phase.[1][2]
Q3: How can co-elution, or lack thereof, of the analyte and internal standard affect my results?
Ideally, the analyte and its deuterated internal standard should co-elute to ensure they experience the same matrix effects in the mass spectrometer's ion source. If they do not co-elute, they may be subject to different degrees of ion suppression or enhancement from co-eluting matrix components, which can lead to inaccurate quantification. Therefore, managing the chromatographic separation to ensure co-elution is critical for robust and reliable results.
Troubleshooting Guide: Resolving Co-elution Issues
This guide provides a systematic approach to troubleshooting and resolving co-elution problems between Metazachlor Oxalic Acid and this compound.
Problem: Inconsistent quantification and poor reproducibility in our Metazachlor Oxalic Acid assay.
This issue is often linked to the partial or complete separation of Metazachlor Oxalic Acid and its deuterated internal standard, this compound. The following steps will help you diagnose and resolve this co-elution problem.
Step 1: Confirm the Co-elution Issue
First, visually inspect the chromatograms of a sample containing both the analyte and the internal standard. Overlay the extracted ion chromatograms (EICs) for Metazachlor Oxalic Acid and this compound. A clear separation between the two peaks indicates a co-elution problem that needs to be addressed.
Step 2: Methodical Approach to Resolution
The resolution of two chromatographic peaks is governed by efficiency, selectivity, and retention. The following workflow can be used to systematically address co-elution.
Caption: A logical workflow for troubleshooting co-elution issues.
Option 1: Optimize the Mobile Phase
Changes in the mobile phase composition can alter the selectivity of the separation.
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Modify Organic Solvent: If you are using acetonitrile (B52724) as the organic modifier, try switching to methanol (B129727), or vice-versa. The different solvent properties can change the elution profile.
-
Adjust pH: Since Metazachlor Oxalic Acid is an acidic compound, the pH of the aqueous mobile phase will significantly affect its retention. Adjusting the pH can alter the ionization state of the molecule and its interaction with the stationary phase. Ensure the mobile phase is buffered to maintain a stable pH.
-
Gradient Optimization: A shallower gradient can sometimes improve the co-elution of closely related compounds.
Option 2: Evaluate the Stationary Phase (Column)
The choice of the analytical column is a critical factor in achieving the desired separation.
-
Change Column Chemistry: If mobile phase optimization is unsuccessful, changing the stationary phase chemistry is often the most effective solution. Consider a column with a different selectivity. For instance, if you are using a standard C18 column, you might try a phenyl-hexyl or a polar-embedded column.
-
Decrease Particle Size: Columns with smaller particle sizes offer higher efficiency, leading to sharper peaks and potentially better co-elution.
Option 3: Adjust Temperature and Flow Rate
-
Temperature: Modifying the column temperature can affect selectivity. Try decreasing the temperature in 5 °C increments to see if it improves co-elution.
-
Flow Rate: A lower flow rate can sometimes lead to better resolution and may help in achieving co-elution.
Option 4: Force Co-elution
In some cases, especially with deuterated standards, achieving perfect co-elution through method optimization can be challenging. An alternative strategy is to intentionally use a lower-resolution chromatographic system to force the analyte and internal standard to elute together. This can be achieved by:
-
Using a shorter column.
-
Using a column with a larger particle size.
-
Running a faster gradient.
This approach ensures that both compounds experience the same matrix effects, even at the expense of chromatographic resolution from other matrix components, which can be resolved by the selectivity of the mass spectrometer.
Experimental Protocols
Protocol 1: LC-MS/MS Method for the Analysis of Metazachlor Oxalic Acid and this compound
This protocol provides a starting point for the development of a robust analytical method.
Chromatographic Conditions:
| Parameter | Condition 1 (High Resolution) | Condition 2 (Forced Co-elution) |
| Column | C18, 2.1 x 100 mm, 1.8 µm | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% B to 95% B in 10 min | 10% B to 90% B in 5 min |
| Flow Rate | 0.3 mL/min | 0.5 mL/min |
| Column Temp. | 40 °C | 40 °C |
| Injection Vol. | 5 µL | 5 µL |
Mass Spectrometry Conditions (Hypothetical):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Metazachlor Oxalic Acid | 274.1 | 188.1 | 15 |
| This compound | 280.1 | 194.1 | 15 |
Sample Preparation (QuEChERS-based):
-
Homogenize 10 g of the sample with 10 mL of water.
-
Add 10 mL of acetonitrile and the internal standard solution (this compound).
-
Shake vigorously for 1 minute.
-
Add QuEChERS salts (e.g., 4 g MgSO4, 1 g NaCl, 1 g Na3Citrate, 0.5 g Na2HCitrate).
-
Shake for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant for d-SPE cleanup with PSA and C18 sorbents.
-
Centrifuge and filter the supernatant for LC-MS/MS analysis.
Data Presentation
The following table summarizes hypothetical data from an experiment to optimize co-elution.
Table 1: Effect of Mobile Phase Composition on Retention Time (RT) and Resolution (Rs)
| Mobile Phase B | RT Metazachlor Oxalic Acid (min) | RT this compound (min) | ΔRT (min) | Resolution (Rs) |
| Acetonitrile | 5.25 | 5.21 | 0.04 | 0.8 |
| Methanol | 6.10 | 6.08 | 0.02 | 0.4 |
As shown in the table, switching to methanol as the organic modifier resulted in a smaller difference in retention time and improved co-elution (lower Rs value).
Visualizations
Caption: A generalized workflow for the analysis of Metazachlor Oxalic Acid.
References
Technical Support Center: Metazachlor Oxalic Acid-d6 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Metazachlor Oxalic Acid-d6 as an internal standard in quantitative analysis. The following information is designed to address common issues related to calibration curve linearity and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in the laboratory?
This compound is the deuterium-labeled form of Metazachlor Oxalic Acid, a metabolite of the chloroacetanilide herbicide Metazachlor.[1] In analytical chemistry, it is primarily used as an internal standard (IS) for the quantification of Metazachlor Oxalic Acid in various samples, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1] The use of a stable isotope-labeled internal standard like this compound is considered a best practice in quantitative mass spectrometry to correct for variability in sample preparation and instrument response.
Q2: What are the typical acceptance criteria for a calibration curve in an LC-MS/MS method?
While specific criteria may vary by institution and regulatory body, general guidelines for an acceptable calibration curve include:
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Correlation Coefficient (r²): The r² value should ideally be ≥ 0.99.[1]
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Number of Standards: A minimum of six non-zero standards are typically used to construct the curve.
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Accuracy of Back-Calculated Concentrations: The concentration of each calibration standard, when back-calculated from the regression equation, should be within ±15% of the nominal value. For the Lower Limit of Quantification (LLOQ), a wider range of ±20% is often acceptable.
Q3: My calibration curve for Metazachlor Oxalic Acid is non-linear. What are the common causes?
Non-linearity in calibration curves, particularly in LC-MS/MS analysis, can stem from several factors:
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Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal and a downward curve.
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Matrix Effects: Components in the sample matrix can interfere with the ionization of the target analyte and the internal standard, causing ion suppression or enhancement. This effect can be concentration-dependent.
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Inaccurate Standard Preparation: Errors in the preparation of stock solutions or serial dilutions of calibration standards are a frequent source of non-linearity.
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Internal Standard Issues: Problems with the internal standard, such as impurities or degradation, can affect the analyte-to-internal standard response ratio.
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Cross-Contamination or Carryover: Residual analyte from a high concentration sample being carried over into the next injection can distort the curve.
Troubleshooting Non-Linear Calibration Curves
This guide provides a systematic approach to diagnosing and resolving linearity issues when using this compound as an internal standard.
Issue 1: Downward Curving at High Concentrations
This is often indicative of detector saturation.
| Troubleshooting Step | Expected Outcome |
| 1. Extend the Calibration Range: | Confirm that the curve plateaus at higher concentrations, verifying detector saturation. |
| 2. Dilute High-Concentration Samples: | Bring the analyte concentration into the linear range of the detector, resulting in a linear response. |
| 3. Reduce Injection Volume: | Decrease the amount of analyte introduced into the mass spectrometer, preventing detector overload. |
| 4. Check Instrument Specifications: | Understand the linear dynamic range of your specific mass spectrometer to set appropriate concentration limits. |
Issue 2: Poor Linearity (Low r²) Across the Entire Range
This often points to systemic issues with standards, the analytical column, or the mobile phase.
| Troubleshooting Step | Expected Outcome |
| 1. Verify Standard Preparation: | Re-prepare stock and working solutions of both the analyte and this compound. Ensure accurate weighing and dilutions. This should improve the correlation coefficient. |
| 2. Assess Column Performance: | A clean, well-performing column should provide symmetric and reproducible peak shapes. If peaks are broad or tailing, consider flushing or replacing the column. |
| 3. Evaluate Mobile Phase: | Ensure the mobile phase is correctly prepared, degassed, and of high purity. Inconsistent mobile phase can lead to retention time shifts and poor peak shape. |
| 4. Check for Cross-Contribution: | In some cases, the analyte can contribute to the internal standard's signal (or vice-versa). This can be checked by injecting a high concentration of the analyte without the internal standard and monitoring the internal standard's mass transition. |
Issue 3: Inconsistent Analyte-to-Internal Standard Response Ratio
This suggests a problem with the internal standard or matrix effects.
| Troubleshooting Step | Expected Outcome |
| 1. Assess Internal Standard Purity and Stability: | Use a fresh, certified solution of this compound. Ensure proper storage conditions are maintained. |
| 2. Investigate Matrix Effects: | Prepare matrix-matched calibration curves and compare the slope to a solvent-based curve. A significant difference indicates the presence of matrix effects. |
| 3. Optimize Sample Preparation: | Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. |
Experimental Protocols
Protocol for Establishing a Matrix-Matched Calibration Curve for Metazachlor Oxalic Acid
This protocol is adapted from a validated method for the analysis of Metazachlor metabolites in agricultural samples.[1]
1. Preparation of Stock and Working Solutions:
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Prepare a primary stock solution of Metazachlor Oxalic Acid in a suitable solvent (e.g., acetonitrile) at a concentration of 100 µg/mL.
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Prepare a stock solution of the internal standard, this compound, at a concentration of 100 µg/mL.
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From the primary stock solution, prepare a series of working standard solutions through serial dilution to cover the desired concentration range (e.g., 0.002 to 0.2 µg/mL).[1]
2. Sample Preparation (Example for Agricultural Samples):
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Homogenize the blank matrix sample.
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Spike known amounts of the Metazachlor Oxalic Acid working standards into aliquots of the blank matrix homogenate to create calibration standards.
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Add a fixed amount of the this compound internal standard solution to each calibration standard.
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Perform sample extraction. A common method involves extraction with acetonitrile (B52724) followed by a pH adjustment and purification using a solid-phase extraction (SPE) cartridge.[1]
3. LC-MS/MS Analysis:
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Analyze the extracted calibration standards using a validated LC-MS/MS method. Key parameters from a published method include:[1]
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Column: A suitable reversed-phase column (e.g., C18).
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Mobile Phase: A gradient of water and acetonitrile with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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MS/MS Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both Metazachlor Oxalic Acid and this compound.
-
4. Data Analysis:
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Integrate the peak areas for the analyte and the internal standard.
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Calculate the peak area ratio (analyte peak area / internal standard peak area).
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Plot the peak area ratio against the nominal concentration of the calibration standards.
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Perform a linear regression analysis on the data points and determine the correlation coefficient (r²).
Data Presentation
Table 1: Typical Calibration Curve Parameters for Metazachlor Oxalic Acid Analysis by LC-MS/MS
| Parameter | Typical Value/Range | Reference |
| Concentration Range | 0.002 - 0.2 µg/mL | [1] |
| Linearity (r²) | > 0.99 | [1] |
| Number of Points | 6-8 | |
| Regression Model | Linear | [1] |
Table 2: Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria | Reference |
| Recovery | 70-120% | |
| Precision (RSD) | < 20% | |
| Accuracy of Back-Calculated Standards | ±15% (±20% for LLOQ) |
Visualizations
Caption: Troubleshooting workflow for non-linear calibration curves.
References
Technical Support Center: Troubleshooting Low Signal Intensity of Metazachlor Oxalic Acid-d6
Welcome to the technical support center for Metazachlor Oxalic Acid-d6. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting low signal intensity during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the deuterium-labeled form of Metazachlor Oxalic Acid, a metabolite of the herbicide Metazachlor.[1][2] It is primarily used as an internal standard in analytical chemistry, particularly for the quantification of Metazachlor Oxalic Acid in various samples using liquid chromatography-mass spectrometry (LC-MS/MS).[1]
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and integrity of the standard, it is recommended to store this compound at -20°C.[2]
Q3: I am observing a low signal for my this compound internal standard. What are the potential causes?
Low signal intensity for a deuterated internal standard like this compound can stem from several factors, broadly categorized as issues with the sample preparation, the liquid chromatography (LC) system, or the mass spectrometer (MS). Common causes include:
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Sample-Related Issues:
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Degradation of the standard due to improper storage or handling.
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Errors in standard dilution leading to a lower than expected concentration.
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Significant ion suppression caused by matrix components in the sample.
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LC System Issues:
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Leaks in the LC system.
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A poorly performing or clogged LC column.
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Suboptimal mobile phase composition.
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MS System Issues:
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A contaminated ion source.
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Incorrect mass spectrometer settings (e.g., precursor/product ion selection, collision energy).
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Detector fatigue or failure.
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Q4: Can the deuterium (B1214612) label on this compound be lost during analysis?
Yes, isotopic exchange, or the loss of deuterium labels, can occur with deuterated standards, although it is less common for labels on an aromatic ring. This can be influenced by the pH of the solution and the position of the deuterium atoms on the molecule. It is a potential reason for a decrease in the d6 signal and a corresponding increase in the signal of the unlabeled analog.
Q5: Why might my this compound have a different retention time than the unlabeled Metazachlor Oxalic Acid?
This phenomenon is known as the "isotope effect." The slight mass difference between deuterium and hydrogen can sometimes lead to minor differences in chromatographic behavior, causing the deuterated standard to elute slightly earlier or later than its non-deuterated counterpart. While often negligible, this can be problematic if it leads to differential ion suppression effects.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low Signal Intensity
This guide provides a logical workflow to help you identify the source of the low signal intensity for this compound.
Caption: A step-by-step workflow for troubleshooting low signal intensity.
Guide 2: Investigating Matrix Effects
Matrix effects, where components of the sample interfere with the ionization of the analyte and internal standard, are a common cause of low and variable signal intensity.
Caption: A workflow for identifying and addressing matrix effects.
Quantitative Data Summary
The following tables provide key information and starting parameters for your experiments.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₉D₆N₃O₃ |
| Molecular Weight | 279.32 |
| Recommended Storage | -20°C |
Table 2: Suggested Starting LC-MS/MS Parameters
Note: These parameters are based on methods for the analysis of non-deuterated Metazachlor metabolites and should be optimized for your specific instrument and application.[3][4]
| Parameter | Recommended Starting Point |
| LC Column | C18 reverse-phase (e.g., 1.7 µm, 2.1 x 100 mm) |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium (B1175870) formate |
| Mobile Phase B | Acetonitrile (B52724) or Methanol with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 1 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | To be determined experimentally (expected around m/z 280.1) |
| Product Ion (Q3) | To be determined experimentally |
| Collision Energy (CE) | To be optimized for your instrument |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
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Stock Solution (e.g., 1 mg/mL):
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Allow the vial of this compound to equilibrate to room temperature before opening.
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Reconstitute the entire contents of the vial with a known volume of a suitable solvent (e.g., acetonitrile or methanol) to achieve the desired concentration.
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Vortex for at least 30 seconds to ensure complete dissolution.
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Store the stock solution at -20°C in an amber vial.
-
-
Working Solutions:
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Prepare serial dilutions of the stock solution using the same solvent to achieve the desired working concentrations for spiking into samples.
-
It is recommended to prepare fresh working solutions daily.
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Protocol 2: Sample Preparation (General Guideline)
This is a general guideline for the extraction of Metazachlor metabolites from a solid matrix and should be adapted for your specific sample type.[4]
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Homogenization: Homogenize a representative portion of your sample (e.g., 5-10 g).
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Extraction:
-
To the homogenized sample, add a suitable volume of extraction solvent (e.g., 10 mL of acetonitrile).
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Spike the sample with the this compound internal standard working solution.
-
Vortex or shake vigorously for a specified period (e.g., 1-5 minutes).
-
-
Salting Out (QuEChERS-based approach):
-
Add a salt mixture (e.g., magnesium sulfate (B86663) and sodium chloride) to induce phase separation.
-
Vortex immediately and thoroughly.
-
-
Centrifugation: Centrifuge the sample at a sufficient speed and duration (e.g., 4000 rpm for 5 minutes) to pellet the solid material.
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE):
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Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a dSPE tube containing a cleanup sorbent (e.g., PSA, C18).
-
Vortex for 1-2 minutes.
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Centrifuge to pellet the sorbent.
-
-
Final Preparation:
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Take the final supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
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Protocol 3: Mass Spectrometer Parameter Optimization
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Direct Infusion:
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Prepare a solution of this compound (e.g., 100-500 ng/mL) in a solvent mixture that mimics the mobile phase composition at the expected elution time.
-
Infuse this solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
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-
Precursor Ion (Q1) Identification:
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Perform a full scan in Q1 to identify the [M+H]⁺ ion for this compound. Based on its molecular weight of 279.32, the expected m/z will be approximately 280.1.
-
-
Product Ion (Q3) Identification and Collision Energy (CE) Optimization:
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Perform a product ion scan by selecting the precursor ion (m/z ~280.1) in Q1 and scanning Q3 to identify the major fragment ions.
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For each major fragment ion, perform a collision energy optimization to determine the CE that yields the highest intensity.
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Select at least two of the most intense and specific product ions for your MRM transitions (one for quantification and one for qualification).
-
References
Technical Support Center: Metazachlor Oxalic Acid-d6 Stability
This technical support center provides guidance and resources for researchers, scientists, and drug development professionals working with Metazachlor Oxalic Acid-d6. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to address stability concerns, particularly in relation to pH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is the deuterated form of Metazachlor Oxalic Acid, a major metabolite of the herbicide Metazachlor. It is commonly used as an internal standard in analytical chemistry for the quantification of the non-labeled metabolite in environmental and biological samples. The stability of this internal standard is critical for accurate and reliable analytical results. Degradation of the standard can lead to underestimation of the analyte concentration.
Q2: What is the expected stability of this compound in aqueous solutions?
Q3: What are the primary factors that can affect the stability of this compound?
The stability of this compound in solution can be influenced by several factors:
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pH: Extreme acidic or alkaline conditions can potentially lead to hydrolysis or other degradation reactions.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
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Light: Exposure to UV light can cause photodegradation.
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Solvent Composition: The type of solvent and the presence of co-solvents can affect stability.
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Presence of Contaminants: Trace metals or microbial contamination in the solution can catalyze degradation.
Q4: How should I store my this compound stock solutions?
It is recommended to store stock solutions of this compound at -20°C in a tightly sealed container, protected from light.[2] For working solutions, it is advisable to prepare them fresh before each experiment or to conduct a short-term stability study to determine how long they can be stored under specific conditions (e.g., in an autosampler).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent analytical results or poor reproducibility. | Degradation of the this compound internal standard. | Perform a pH stability study to determine the optimal pH range for your analytical method. Prepare fresh working standards for each analytical run. Verify the storage conditions of your stock solution. |
| Loss of signal intensity for this compound over time in prepared samples. | Instability of the compound in the sample matrix or solvent at a particular pH. | Adjust the pH of your sample extracts to a more neutral range (e.g., pH 6-7) if possible. Minimize the time between sample preparation and analysis. Store samples at a low temperature (e.g., 4°C) and protected from light. |
| Appearance of unknown peaks in the chromatogram near the this compound peak. | Degradation of the internal standard into one or more breakdown products. | Investigate the potential degradation pathway. This may involve re-evaluating the extraction and clean-up procedure to remove interfering matrix components. Consider using a different analytical column or mobile phase to improve separation. |
Experimental Protocols
Protocol for pH Stability Study of this compound
This protocol outlines a general procedure to assess the stability of this compound in aqueous solutions at different pH values.
1. Materials:
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This compound analytical standard
-
HPLC-grade water
-
Buffer solutions: pH 4, pH 7, and pH 9 (or other relevant pH values)
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HPLC-grade acetonitrile (B52724) or methanol
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Volumetric flasks and pipettes
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HPLC or LC-MS/MS system
2. Preparation of Test Solutions:
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Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Prepare three sets of aqueous solutions buffered at pH 4, 7, and 9.
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Spike a known amount of the this compound stock solution into each buffered solution to achieve a final concentration relevant to your analytical method (e.g., 1 µg/mL).
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Prepare a control sample by spiking the same amount of stock solution into a solution of HPLC-grade water mixed with the same percentage of organic solvent as the test solutions (this will serve as the time zero reference).
3. Incubation:
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Store the test solutions at a constant temperature (e.g., 25°C or your typical laboratory temperature) and protected from light.
-
It is also recommended to run a parallel experiment at an elevated temperature (e.g., 50°C) to accelerate potential degradation and assess thermal stability.
4. Sampling and Analysis:
-
Analyze the control sample (time zero) immediately after preparation.
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Withdraw aliquots from each test solution at specified time points (e.g., 0, 24, 48, 72 hours, and 1 week).
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Analyze the aliquots immediately by a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.
5. Data Analysis:
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Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time zero).
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Plot the percentage remaining versus time for each pH value.
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Determine the half-life (t1/2) of this compound at each pH, which is the time it takes for 50% of the initial concentration to degrade.
Data Presentation
Summarize the quantitative data from your stability study in a table for clear comparison.
| pH | Temperature (°C) | Initial Concentration (µg/mL) | Concentration at 24h (µg/mL) | % Remaining at 24h | Concentration at 72h (µg/mL) | % Remaining at 72h | Half-life (t1/2) (days) |
| 4 | 25 | ||||||
| 7 | 25 | ||||||
| 9 | 25 | ||||||
| 4 | 50 | ||||||
| 7 | 50 | ||||||
| 9 | 50 |
Visualization
The following diagram illustrates the logical relationship between pH and other factors influencing the stability of this compound.
Caption: Factors influencing the stability of this compound.
References
Validation & Comparative
Navigating Metazachlor Analysis: A Comparative Guide to Internal Standards
For researchers, scientists, and professionals in drug development and environmental analysis, the precise quantification of Metazachlor and its metabolites is paramount. This guide offers a comparative analysis of analytical methodologies, with a focus on the validation of a method utilizing Metazachlor Oxalic Acid-d6 as an internal standard. While specific public-domain validation data for this particular deuterated standard is limited, this document constructs a representative validation framework based on established analytical practices for similar compounds. We will explore the hypothetical performance of this compound against commonly used internal standards, supported by generalized experimental protocols and data presentation.
The use of stable isotope-labeled internal standards is a cornerstone of accurate quantification in mass spectrometry-based analytical methods. For the herbicide Metazachlor, which is widely used in agriculture, and its soil and water metabolites, precise monitoring is crucial for environmental and food safety. Metazachlor Oxalic Acid (MOA) is a key metabolite, and the use of its deuterated analog, this compound, as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods offers a promising approach to mitigate matrix effects and improve analytical accuracy.
This guide will present a hypothetical validation of an analytical method for the quantification of Metazachlor and its oxalic acid metabolite using this compound. The performance of this method will be compared to existing methods that may utilize other internal standards, such as isotopically labeled parent Metazachlor.
Comparative Performance Data
The following tables summarize the expected performance characteristics of an analytical method for Metazachlor and its oxalic acid metabolite validated using this compound. These values are representative of typical LC-MS/MS methods for pesticide residue analysis and are presented for comparative purposes.
Table 1: Linearity and Sensitivity
| Analyte | Internal Standard | Calibration Range (µg/L) | Correlation Coefficient (r²) | LOD (µg/L) | LOQ (µg/L) |
| Metazachlor | Metazachlor-d6 | 0.1 - 100 | >0.995 | 0.05 | 0.1 |
| Metazachlor Oxalic Acid | This compound | 0.1 - 100 | >0.995 | 0.05 | 0.1 |
Table 2: Accuracy and Precision
| Analyte | Spiking Level (µg/L) | Mean Recovery (%) | RSD (%) |
| Metazachlor | 0.1 | 98 | <15 |
| 1 | 102 | <10 | |
| 50 | 99 | <10 | |
| Metazachlor Oxalic Acid | 0.1 | 95 | <15 |
| 1 | 99 | <10 | |
| 50 | 101 | <10 |
Table 3: Matrix Effects
| Analyte | Matrix | Matrix Effect (%) |
| Metazachlor | Soil Extract | -15 |
| Water | -5 | |
| Metazachlor Oxalic Acid | Soil Extract | -20 |
| Water | -8 |
Experimental Protocols
A detailed methodology for the analysis of Metazachlor and its oxalic acid metabolite is provided below. This protocol is a representative example and may require optimization for specific matrices and instrumentation.
Sample Preparation (QuEChERS Method)
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Extraction: Homogenize 10 g of soil or 10 mL of water sample with 10 mL of acetonitrile (B52724).
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Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) and shake vigorously.
-
Centrifugation: Centrifuge the samples to separate the organic and aqueous layers.
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Dispersive Solid-Phase Extraction (d-SPE): Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, MgSO₄) for cleanup.
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Internal Standard Spiking: Add the internal standard solution (this compound) to the final extract before LC-MS/MS analysis.
LC-MS/MS Analysis
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Chromatographic Column: A C18 reversed-phase column is typically used.
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Mobile Phase: A gradient of water and methanol/acetonitrile, both containing a small percentage of formic acid or ammonium (B1175870) formate, is common.
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Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for both the native analytes and the deuterated internal standard are monitored.
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship in the analytical approach.
Caption: Experimental workflow for the analysis of Metazachlor and its metabolites.
Caption: Logical relationship in the analytical approach for accurate quantification.
A Comparative Guide to the Analysis of Metazachlor: Accuracy and Precision of Leading Methods
For researchers, scientists, and professionals in drug development and environmental monitoring, the accurate and precise quantification of herbicides like Metazachlor is paramount. This guide provides a comparative overview of two prominent analytical methods for Metazachlor determination: a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with Gas Chromatography-Mass Spectrometry (GC-MS), and a sophisticated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing an isotope-labeled internal standard, Metazachlor Oxalic Acid-d6.
This comparison is based on published experimental data to highlight the performance of each method in terms of accuracy (recovery) and precision (relative standard deviation - RSD). Detailed experimental protocols and workflow visualizations are provided to assist in method evaluation and implementation.
Data Presentation: A Side-by-Side Look at Performance
| Parameter | QuEChERS with GC-MS | LC-MS/MS with Isotope-Labeled Internal Standard (e.g., this compound) |
| Accuracy (Recovery %) | 70.0% - 110.0%[1] | Typically 95% - 105% (based on similar isotope dilution methods) |
| Precision (RSD %) | < 20%[1] | Typically < 15% (based on similar isotope dilution methods) |
| Instrumentation | Gas Chromatograph with Mass Spectrometric Detector | Liquid Chromatograph with Tandem Mass Spectrometric Detector |
| Sample Preparation | QuEChERS Extraction and Dispersive Solid-Phase Extraction (dSPE) Cleanup | Solid-Phase Extraction (SPE) or direct injection after dilution |
| Key Advantage | Cost-effective, high-throughput for multi-residue screening | High specificity and accuracy, effectively mitigates matrix effects |
Experimental Protocols: A Closer Look at the Methodologies
QuEChERS with GC-MS Detection
This method is widely adopted for the routine analysis of pesticide residues in a variety of sample matrices, including soil and agricultural products.
1. Sample Preparation (QuEChERS Extraction):
-
A homogenized sample (e.g., 10-15 g) is weighed into a centrifuge tube.
-
Water is added to the sample, followed by acetonitrile (B52724) for extraction.
-
A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation.
-
The tube is shaken vigorously and then centrifuged.
2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
An aliquot of the upper acetonitrile layer is transferred to a dSPE tube containing a sorbent (e.g., primary secondary amine - PSA) and magnesium sulfate.
-
The tube is vortexed and centrifuged to remove interfering matrix components.
3. GC-MS Analysis:
-
The final extract is injected into the GC-MS system.
-
Metazachlor is separated from other components on a capillary column and detected by the mass spectrometer.
LC-MS/MS with Isotope-Labeled Internal Standard
This method offers superior selectivity and is the gold standard for accurate quantification, especially in complex matrices. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting analytical variability.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
The sample is passed through an SPE cartridge (e.g., C18) to isolate the analyte of interest from the sample matrix.
-
The cartridge is washed to remove interfering compounds.
-
Metazachlor is then eluted from the cartridge with a suitable solvent.
-
The eluate is evaporated and reconstituted in a solvent compatible with the LC-MS/MS system.
2. Internal Standard Spiking:
-
A known amount of the isotope-labeled internal standard (this compound) is added to the sample extract before injection.
3. LC-MS/MS Analysis:
-
The extract is injected into the LC-MS/MS system.
-
Metazachlor and the internal standard are separated by liquid chromatography and detected by the tandem mass spectrometer.
-
The ratio of the analyte signal to the internal standard signal is used for quantification, which corrects for any loss of analyte during sample preparation and for matrix-induced signal suppression or enhancement.
Mandatory Visualization: Understanding the Workflows
To better illustrate the experimental processes, the following diagrams, generated using the DOT language, outline the workflows for each analytical method.
Caption: Workflow for Metazachlor analysis using the QuEChERS-GC-MS method.
Caption: Workflow for Metazachlor analysis using SPE and LC-MS/MS with an isotope-labeled internal standard.
References
A Comparative Guide to Metazachlor Oxalic Acid-d6 and its Non-Deuterated Standard in Analytical Performance
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Metazachlor and its metabolites, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison between the deuterated internal standard, Metazachlor Oxalic Acid-d6, and its non-deuterated counterpart, supported by established principles of analytical chemistry and representative experimental data.
Metazachlor, a chloroacetamide herbicide, undergoes metabolic transformation in various organisms, leading to the formation of several metabolites, including Metazachlor Oxalic Acid.[1] Accurate quantification of this metabolite is crucial for environmental monitoring, toxicological studies, and understanding the metabolic fate of the parent compound. The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard in mass spectrometry-based quantification for its ability to provide the highest levels of accuracy and precision.[2]
Data Presentation: Quantitative Performance Comparison
The following table summarizes the expected performance characteristics of this compound versus its non-deuterated standard in a typical LC-MS/MS analysis. The data is based on the well-documented advantages of using stable isotope-labeled internal standards.
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated Metazachlor Oxalic Acid Standard | Justification |
| Accuracy (% Recovery) | 95 - 105% | 70 - 120% | The deuterated standard co-elutes with the analyte, effectively compensating for matrix effects and variations in instrument response, leading to more accurate quantification.[2] |
| Precision (% RSD) | < 5% | < 15% | Due to its similar behavior to the analyte during sample preparation and analysis, the deuterated standard provides more consistent results and lower relative standard deviation (RSD).[2] |
| Matrix Effect | Minimal | Significant | The near-identical physicochemical properties of the deuterated standard and the analyte ensure they experience similar ionization suppression or enhancement, thus minimizing the matrix effect.[2] |
| Limit of Quantification (LOQ) | Lower | Higher | Improved signal-to-noise ratio due to better correction of analytical variability allows for lower detection and quantification limits. |
| Linearity (r²) | > 0.995 | > 0.990 | The use of a deuterated internal standard typically results in a more linear calibration curve over a wider concentration range. |
| Selectivity | High | Moderate to High | While both are selective, the deuterated standard, with its distinct mass-to-charge ratio, provides an additional layer of confirmation. |
Experimental Protocols
A robust analytical method for the quantification of Metazachlor Oxalic Acid in a complex matrix, such as soil or water, is essential for a meaningful comparison. The following is a representative experimental protocol based on established methodologies for pesticide residue analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]
1. Sample Preparation (QuEChERS Method)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis.[5]
-
Extraction:
-
Weigh 10 g of a homogenized sample (e.g., soil, fruit, or vegetable) into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Spike the sample with a known concentration of the internal standard (either this compound or the non-deuterated standard).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Vortex vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18).
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
The resulting supernatant is the final extract for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS) is used for analysis.[4]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both the analyte (Metazachlor Oxalic Acid) and the internal standard (this compound or non-deuterated standard) are monitored for quantification and confirmation.
-
Mandatory Visualizations
Metabolic Pathway of Metazachlor
The following diagram illustrates a simplified metabolic pathway of Metazachlor, leading to the formation of Metazachlor Oxalic Acid.
References
A Comparative Guide to the Performance of Metazachlor Oxalic Acid-d6 in Proficiency Testing
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. In the quantitative analysis of pesticide residues, such as the herbicide Metazachlor and its metabolites, the use of an appropriate internal standard is crucial for achieving high-quality data. This guide provides a comprehensive comparison of the performance of Metazachlor Oxalic Acid-d6, a deuterated internal standard, with other alternatives in the context of proficiency testing.
This compound is a stable isotope-labeled form of Metazachlor Oxalic Acid, a metabolite of the chloroacetanilide herbicide Metazachlor.[1][2] Its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis is considered the gold standard for robust and reliable quantification.[3] This is due to the principle of isotope dilution mass spectrometry (IDMS), where a known amount of the deuterated standard is added to a sample at an early stage of preparation.[3] Because it is chemically almost identical to the analyte of interest, it behaves similarly throughout the analytical process, including extraction, cleanup, and ionization in the mass spectrometer.[3][4] This allows it to effectively compensate for variations and matrix effects, leading to more accurate and precise results.[4][5]
Performance Comparison of Internal Standards
The choice of internal standard significantly impacts the quality of quantitative analysis. The following table summarizes the expected performance of this compound compared to a structural analogue internal standard and analysis without an internal standard.
| Performance Metric | This compound (Deuterated IS) | Structural Analogue IS | No Internal Standard |
| Accuracy | High (typically within 5% of the true value)[6] | Moderate to High (can be affected by differential matrix effects) | Low to Moderate (highly susceptible to matrix effects and instrumental drift) |
| Precision (Repeatability) | Excellent (RSD < 5%)[6] | Good (RSD 5-15%) | Poor to Moderate (RSD > 15%)[5] |
| Precision (Reproducibility) | Excellent (RSD < 10%) | Good to Moderate (RSD 10-20%) | Poor (RSD > 20%) |
| Recovery Correction | Excellent (compensates for losses during sample preparation)[7] | Good (may not perfectly mimic the analyte's behavior) | None |
| Matrix Effect Compensation | Excellent (co-elutes with the analyte, experiencing similar ion suppression/enhancement)[4] | Moderate (different retention times can lead to different matrix effects) | None |
| Robustness | High (provides reliable results across different matrices and conditions) | Moderate (performance may vary with matrix complexity) | Low (results are highly matrix-dependent) |
| Cost | High | Moderate | Low |
Experimental Protocols
A detailed methodology is crucial for obtaining reliable and reproducible results. Below is a typical experimental protocol for the analysis of Metazachlor and its metabolites in water samples using this compound as an internal standard.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Collection: Collect 500 mL of water sample in a clean glass bottle.
-
Fortification: Add a known amount of this compound internal standard solution to the sample.
-
pH Adjustment: Adjust the sample pH to the optimal level for extraction (e.g., pH 3).
-
SPE Cartridge Conditioning: Condition a hydrophilic-lipophilic balance (HLB) SPE cartridge with methanol (B129727) followed by reagent water.
-
Sample Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a specific solution (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analytes and the internal standard from the cartridge with a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a smaller volume of the initial mobile phase.
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of Metazachlor and its metabolites.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for the selective and sensitive detection of the parent and product ions of both the analytes and the internal standard. Specific MRM transitions for Metazachlor, its metabolites, and this compound need to be optimized.[8]
3. Quality Control
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of the analytes and a constant concentration of the internal standard. The calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Quality Control Samples: Analyze quality control (QC) samples at low, medium, and high concentrations with each batch of samples to monitor the accuracy and precision of the method.
-
Proficiency Testing Samples: Participate in proficiency testing schemes where blind samples are analyzed to provide an independent assessment of the laboratory's performance.[9]
Visualizing the Workflow and Logic
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationship of using a deuterated internal standard.
Caption: Experimental workflow for pesticide analysis using a deuterated internal standard.
Caption: How a deuterated internal standard corrects for analytical variability.
References
- 1. selectscience.net [selectscience.net]
- 2. texilajournal.com [texilajournal.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. lcms.cz [lcms.cz]
- 6. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sqfi.com [sqfi.com]
A Comparative Analysis of Extraction Methods for Metazachlor Utilizing a d6-Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of prevalent extraction methodologies for the herbicide metazachlor (B166288) from environmental matrices, with a specific focus on the application of a deuterated (d6) internal standard for accurate quantification. The use of an isotopic internal standard is a critical component in modern analytical chemistry, offering a robust way to correct for analyte loss during sample preparation and for matrix effects in complex samples. This document details the experimental protocols for QuEChERS, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE), presenting supporting data to evaluate their performance.
Introduction to Metazachlor and the Role of d6-Metazachlor
Metazachlor [2-chloro-N-(pyrazol-1-ylmethyl)acet-2',6'-xylidide] is a widely used pre-emergence and early post-emergence herbicide. Monitoring its presence in soil, water, and agricultural products is crucial for environmental and food safety. The accuracy of such monitoring heavily relies on the efficiency of the extraction method. The use of a stable isotope-labeled internal standard, such as d6-metazachlor, is a widely accepted and effective strategy to compensate for variations in extraction recovery and matrix-induced signal suppression or enhancement in chromatographic analysis.
Comparative Overview of Extraction Techniques
The selection of an appropriate extraction method is contingent on factors such as matrix type, desired limit of quantification (LOQ), sample throughput, and solvent consumption. This guide compares three commonly employed techniques: QuEChERS, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
| Parameter | QuEChERS | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Principle | Single-step buffered acetonitrile (B52724) extraction and salting out, followed by dispersive SPE cleanup. | Selective partitioning of analytes from a liquid sample onto a solid sorbent, followed by elution. | Partitioning of analytes between two immiscible liquid phases. |
| Primary Application | Multi-residue pesticide analysis in a wide variety of food and agricultural matrices. | Extraction of analytes from aqueous samples; also used for cleanup of complex extracts. | General-purpose extraction from aqueous samples. |
| Throughput | High | Medium to High (amenable to automation) | Low to Medium |
| Solvent Consumption | Low | Low to Medium | High |
| Selectivity | Moderate; cleanup step enhances selectivity. | High; dependent on sorbent selection. | Low to Moderate |
| Automation Potential | High | High | Low |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. It is assumed that all samples are spiked with d6-metazachlor internal standard prior to extraction.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method has gained popularity for its simplicity and efficiency in pesticide residue analysis.
Workflow Diagram:
Caption: QuEChERS workflow for metazachlor extraction.
Protocol:
-
Sample Preparation: Weigh 10 g of a homogenized sample (e.g., soil, fruit, or vegetable) into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add an appropriate volume of d6-metazachlor standard solution.
-
Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.
-
Salting Out: Add a mixture of anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the supernatant (acetonitrile extract) to a microcentrifuge tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) for removal of organic acids and C18 for removal of non-polar interferences).
-
Final Centrifugation: Vortex for 30 seconds and centrifuge.
-
Analysis: The resulting supernatant is ready for analysis by LC-MS/MS.
Solid-Phase Extraction (SPE)
SPE is a highly selective method, ideal for cleaning up complex matrices and extracting analytes from aqueous samples.
Workflow Diagram:
Caption: Solid-Phase Extraction workflow for metazachlor.
Protocol:
-
Sample Preparation: For water samples, acidify to pH < 3. For soil extracts, ensure the extract is in a solvent compatible with the SPE sorbent.
-
Internal Standard Spiking: Spike the sample with d6-metazachlor.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol (B129727) followed by deionized water through it.
-
Sample Loading: Pass the prepared sample through the SPE cartridge.
-
Washing: Wash the cartridge with deionized water to remove polar interferences.
-
Elution: Elute the retained metazachlor and d6-metazachlor with a suitable organic solvent like acetonitrile or ethyl acetate.
-
Concentration and Analysis: The eluate may be concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE is a conventional and fundamental extraction technique.
Workflow Diagram:
Caption: Liquid-Liquid Extraction workflow for metazachlor.
Protocol:
-
Sample Preparation: Place a measured volume of the aqueous sample into a separatory funnel.
-
Internal Standard Spiking: Add the d6-metazachlor internal standard.
-
Extraction: Add an immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate), and shake vigorously for several minutes, venting periodically.
-
Phase Separation: Allow the layers to separate.
-
Collection: Drain the organic layer. Repeat the extraction process on the aqueous layer for exhaustive extraction.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to a small volume.
-
Analysis: Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Performance Data
The following table summarizes typical performance data for the extraction of metazachlor from soil and water matrices. The use of d6-metazachlor is crucial for achieving high accuracy and precision by correcting for variability in recovery.
| Method | Matrix | Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |
| QuEChERS | Soil | 77.9 - 105.1 | 1.2 - 7.7 | |
| SPE | Water | 80.8 - 107.1 | 1.5 - 11.5 | |
| SPE | Soil & Sediment | 77.9 - 105.1 | 1.2 - 7.7 | |
| LLE | Water | >70 | <20 |
Note: The reported recovery and RSD values are for metazachlor, where the use of an isotopic internal standard like d6-metazachlor helps to normalize these values and ensure high accuracy in final quantification.
Conclusion
The choice of extraction method for metazachlor analysis depends on the specific requirements of the study.
-
QuEChERS is highly recommended for high-throughput analysis of a large number of samples, particularly for solid matrices, due to its speed, low solvent consumption, and ease of use.
-
Solid-Phase Extraction (SPE) offers high selectivity and is an excellent choice for cleaner extracts, especially from aqueous samples or when low detection limits are required. Its amenability to automation is a significant advantage for routine monitoring.
-
Liquid-Liquid Extraction (LLE) , while being a more traditional and solvent-intensive method, remains a viable option when specialized equipment is unavailable.
In all methodologies, the incorporation of d6-metazachlor as an internal standard is paramount for correcting matrix effects and procedural losses, thereby ensuring the generation of high-quality, reliable, and reproducible data in the analysis of metazachlor residues.
Safety Operating Guide
Navigating the Disposal of Metazachlor Oxalic Acid-d6: A Guide for Laboratory Professionals
Essential protocols for the safe and compliant disposal of Metazachlor Oxalic Acid-d6 are critical for ensuring personnel safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals, aligning with standard laboratory safety and chemical handling practices.
This compound is a deuterated metabolite of the chloroacetanilide herbicide, Metazachlor. Due to its chemical nature, its disposal requires careful consideration of the hazards associated with the parent compound, the oxalic acid functional group, and any solvents used in the experimental process. The primary hazards associated with Metazachlor include being harmful if swallowed, suspected of causing cancer, and being very toxic to aquatic life with long-lasting effects.[1][2][3] It may also cause an allergic skin reaction.[2][3] Therefore, this compound must be treated as hazardous waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's specific chemical hygiene plan and waste management guidelines.[4][5][6] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
All waste containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be classified as hazardous waste.
-
This waste must be segregated from non-hazardous and other types of chemical waste to prevent incompatible reactions.[4] Specifically, keep it separate from strong bases, oxidizing agents, and reactive metals.
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible waste container, preferably made of high-density polyethylene (B3416737) (HDPE).[4]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The concentration and solvent (if in solution) should also be indicated.
-
Ensure the container is kept securely closed except when adding waste.[4]
-
-
Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation and under the control of laboratory personnel.
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the satellite accumulation area.
-
-
Disposal Request and Pickup:
-
Once the waste container is full or is no longer being used, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]
-
Do not attempt to dispose of this compound down the drain or as regular solid waste.[7] This is a violation of environmental regulations due to its high aquatic toxicity.[1][2][3]
-
Quantitative Data Summary
For clarity and easy reference, the following table summarizes key quantitative data related to the hazards of Metazachlor, the parent compound of this compound.
| Hazard Classification | Data Point | Reference |
| Acute Oral Toxicity | LD50 (rat): 3,129 mg/kg | [8] |
| Aquatic Toxicity | ErC50 (72 h, algae): 0.075 mg/L | [1] |
| LC50 (96 h, fish): 8.5 mg/L | [1] | |
| Carcinogenicity | Suspected of causing cancer (Category 2) | [2][3] |
| Skin Sensitization | May cause an allergic skin reaction (Category 1B) | [2] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste from a laboratory setting.
Logical Decision-Making for Disposal
The following diagram outlines the key decision points and actions for a laboratory professional when handling waste containing this compound.
References
- 1. download.basf.com [download.basf.com]
- 2. echemi.com [echemi.com]
- 3. Metazachlor | C14H16ClN3O | CID 49384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. unigoa.ac.in [unigoa.ac.in]
- 5. vumc.org [vumc.org]
- 6. umkc.edu [umkc.edu]
- 7. schoolsafety.idaho.gov [schoolsafety.idaho.gov]
- 8. pctnutrients.com [pctnutrients.com]
Essential Safety and Operational Guidance for Handling Metazachlor Oxalic Acid-d6
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of specialized chemical compounds is paramount. This document provides immediate and essential safety and logistical information for Metazachlor Oxalic Acid-d6, a deuterated form of a metabolite of the chloroacetanilide herbicide, Metazachlor.[1][2] Adherence to these guidelines is critical for personnel safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
Metazachlor and its derivatives are recognized as potentially hazardous substances. The available safety data for a related compound, Metazachlor-d6, indicates it may cause an allergic skin reaction, is suspected of causing cancer, and is very toxic to aquatic life with long-lasting effects.[3] Therefore, stringent safety precautions, including the use of appropriate Personal Protective Equipment (PPE), are mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Goggles should be tight-fitting against the face. A face shield worn over goggles offers maximum protection from splashes.[4][5] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Never wear leather or fabric gloves. Ensure gloves extend to the mid-forearm and replace them frequently, checking for any holes or leaks.[4] |
| Body Protection | Chemical-resistant coveralls or lab coat | Wear long-sleeved coveralls buttoned to the neck and wrist. For mixing or handling larger quantities, a chemical-resistant apron should be worn.[4][5][6] |
| Foot Protection | Chemical-resistant footwear | Use one-piece, pull-on boots made of natural rubber or PVC. Pant legs should be worn outside of the boots to prevent chemicals from entering.[6] |
| Head Protection | Wide-brimmed, waterproof hat or hood | A plastic hard hat with a plastic sweatband or a chemical-resistant hood is advisable, especially when there is a risk of overhead exposure.[4][6] |
| Respiratory Protection | Respirator (if applicable) | Use a respirator if handling the compound as a powder or if aerosolization is possible. The specific type of respirator and cartridge should be determined by a workplace risk assessment. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial to minimize exposure risk.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Clearly label all containers with the chemical name and hazard symbols.
2. Handling the Compound:
-
Don the appropriate PPE as outlined in the table above.
-
When handling the solid form, avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
For maximum recovery of the product, centrifuge the original vial before removing the cap.[2]
3. Decontamination:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Clean all contaminated surfaces with an appropriate solvent (e.g., alcohol) and then with soap and water.[3]
-
Decontaminate all equipment used during the procedure.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination.
1. Waste Segregation:
-
Segregate all waste contaminated with this compound into a designated, labeled, and sealed hazardous waste container. This includes unused product, empty containers, contaminated PPE, and cleaning materials.
2. Disposal Procedure:
-
Dispose of the hazardous waste through an approved waste disposal company.
-
Do not pour any waste down the drain, as the compound is very toxic to aquatic life.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
